Structural and Synthetic Profiling of 1-(Isoquinolin-5-yl)ethanone: A Technical Whitepaper for Medicinal Chemistry
Executive Summary 1-(Isoquinolin-5-yl)ethanone, commonly known as 5-acetylisoquinoline, is a highly versatile heterocyclic scaffold utilized extensively in medicinal chemistry and drug development. Because the C-5 positi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-(Isoquinolin-5-yl)ethanone, commonly known as 5-acetylisoquinoline, is a highly versatile heterocyclic scaffold utilized extensively in medicinal chemistry and drug development. Because the C-5 position of the isoquinoline ring is a critical vector for establishing binding interactions in various kinase inhibitors and antimicrobial agents, the precise structural characterization and regioselective synthesis of this molecule are paramount. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic workflows, and downstream applications, grounded in self-validating experimental protocols.
Molecular Architecture and Physicochemical Profile
1-(Isoquinolin-5-yl)ethanone consists of an electron-deficient isoquinoline core substituted at the C-5 position with an acetyl group. This configuration introduces a prochiral ketone moiety that is highly receptive to stereoselective functionalization. The physicochemical properties of the molecule dictate its behavior in both synthetic environments and biological assays.
Quantitative Data Summary
The following table summarizes the core physicochemical metrics of 1-(Isoquinolin-5-yl)ethanone, which are essential for calculating reaction stoichiometry and predicting pharmacokinetic behavior [1].
Property
Value
CAS Number
54415-44-0
Molecular Formula
C11H9NO
Molecular Weight
171.20 g/mol
Exact Mass
171.0684 Da
Topological Polar Surface Area (TPSA)
30.0 Ų
Hydrogen Bond Acceptors
2
Rotatable Bonds
1
Table 1: Physicochemical Properties of 1-(Isoquinolin-5-yl)ethanone.
Strategic Synthesis Workflows and Mechanistic Causality
The synthesis of 5-acetylisoquinoline requires strict regiocontrol. Historically, the Stille cross-coupling method utilizing tributyl(1-ethoxyvinyl)tin was widely employed. However, the inherent toxicity of organotin reagents and the notorious difficulty in purging trace tin byproducts make this approach suboptimal for pharmaceutical scale-up [2].
To circumvent these issues, the Suzuki-Miyaura coupling serves as a superior, environmentally benign alternative. By reacting 5-bromoisoquinoline with potassium acetyltrifluoroborate in the presence of a palladium catalyst, the acetyl group is installed with high fidelity.
Causality of Choice: Organoboron reagents are significantly less toxic than their organotin counterparts. Furthermore, the resulting boron byproducts are highly water-soluble, allowing for complete removal during a standard aqueous workup, thereby preventing heavy metal contamination in downstream biological testing [2].
Synthetic workflow for 1-(Isoquinolin-5-yl)ethanone via Suzuki-Miyaura cross-coupling.
Downstream Functionalization: The Chiral Amine Pathway
In drug development, 5-acetylisoquinoline frequently serves as a prochiral precursor. A prime example is its conversion into 5-[(1S)-1-azidoethyl]isoquinoline, a chiral building block used for bioorthogonal labeling and the synthesis of primary amines [2].
The logical progression involves a two-step sequence to ensure strict stereochemical control:
Asymmetric Reduction: The prochiral ketone is reduced to (R)-5-(1-hydroxyethyl)isoquinoline.
Stereoinvertive Azidation: Direct conversion of alcohols to azides via the Mitsunobu reaction often yields inseparable byproducts. Therefore, a two-step sulfonate ester intermediate is preferred. The hydroxyl group is tosylated (proceeding with retention of configuration), followed by an SN2 displacement with sodium azide.
Causality of Choice: This specific sequence guarantees a clean inversion of stereochemistry, yielding the desired (S)-azide without the complex purification bottlenecks associated with Mitsunobu phosphine oxide byproducts [2].
Stereoselective pathway from 5-acetylisoquinoline to chiral azido building blocks.
Applications in Pharmacophore Development
Beyond its utility as a precursor for chiral amines, the acetyl group of 1-(isoquinolin-5-yl)ethanone can be condensed with hydroxylamines to form oximes. These oximino-substituted isoquinolines have been historically patented as critical side-chains in semi-synthetic cephalosporin antibiotics. The incorporation of the isoquinoline oxime moiety confers broad-spectrum resistance against beta-lactamase-producing bacteria, significantly enhancing efficacy against pathogens like Pseudomonas and Serratia [3].
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Every step includes the mechanistic reasoning (causality) and a built-in validation check.
Protocol A: Synthesis of 1-(Isoquinolin-5-yl)ethanone (Suzuki-Miyaura)
Reagent Preparation: In a Schlenk flask, combine 5-bromoisoquinoline (1.0 equiv), potassium acetyltrifluoroborate (1.5 equiv), Pd(dppf)Cl2 (0.05 equiv), and Na2CO3 (3.0 equiv).
Causality: Pd(dppf)Cl2 is selected because its bidentate ligand prevents catalyst deactivation and actively promotes the challenging transmetalation of trifluoroborates.
Degassing and Reaction: Add a degassed mixture of Toluene/H2O (3:1). Evacuate and backfill with N2 three times. Heat to 80°C for 12 hours.
Causality: Degassing is mandatory to prevent oxidative quenching of the Pd(0) active species. The biphasic solvent system is crucial as it dissolves both the organic substrate and the inorganic base/boron salts.
Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine.
Validation Check: The aqueous wash effectively removes all boron byproducts. TLC should reveal a new, highly UV-active spot with a lower Rf than the starting material.
Characterization: Purify via silica gel chromatography.
Validation Check:1H NMR (CDCl3) must show a distinct 3H singlet at ~2.70 ppm, confirming the presence of the newly installed acetyl methyl group, alongside the characteristic downfield isoquinoline aromatic protons.
Protocol B: Asymmetric Reduction to (R)-5-(1-Hydroxyethyl)isoquinoline
Transfer Hydrogenation: Slowly add a 5:2 mixture of formic acid and triethylamine. Stir at 30°C for 24 hours.
Causality: The formic acid/TEA azeotrope acts as a mild, continuous hydride source. The chiral (R,R)-TsDPEN ligand dictates the facial selectivity of the hydride transfer, ensuring the (R)-enantiomer is formed exclusively.
Validation Check: Isolate the product and analyze via Chiral HPLC. The enantiomeric excess (ee) should be >95%. 1H NMR will show the disappearance of the 2.70 ppm methyl singlet and the emergence of a 3H doublet at ~1.55 ppm and a 1H quartet at ~5.30 ppm (representing the newly formed chiral methine proton).
References
Google Patents. "US4379787A - Oximino-substituted cephalosporin compounds."
Exploratory
discovery of isoquinoline alkaloids
An In-Depth Technical Guide to the Discovery of Isoquinoline Alkaloids Abstract The isoquinoline alkaloids represent one of the largest and most structurally diverse families of natural products, with approximately 2,500...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Discovery of Isoquinoline Alkaloids
Abstract
The isoquinoline alkaloids represent one of the largest and most structurally diverse families of natural products, with approximately 2,500 known structures.[1] Their profound physiological effects have positioned them at the forefront of pharmacology and medicine for over two centuries. This guide provides a comprehensive exploration of the discovery of these critical compounds, tracing their journey from the pioneering isolations of the 19th century to the sophisticated biosynthetic and structural elucidation techniques of the modern era. We will examine the foundational discoveries, the common biosynthetic blueprint that gives rise to their diversity, the evolution of isolation and analytical methodologies, and the impact of key members of this alkaloid class on science and healthcare.
A Historical Perspective: The Dawn of Alkaloid Chemistry
The story of isoquinoline alkaloids is inextricably linked to the birth of alkaloid chemistry itself. For millennia, crude plant extracts, particularly from the opium poppy (Papaver somniferum), were used for their potent medicinal effects.[2] However, the active principles remained unknown until the early 19th century.
The pivotal breakthrough came in 1804 when a young German pharmacist, Friedrich Wilhelm Sertürner, conducted a series of meticulous experiments on opium.[2][3] He successfully isolated a crystalline substance that he named "morphium" after Morpheus, the Greek god of dreams, due to its sleep-inducing properties.[3][4] This achievement is widely recognized as the first-ever isolation of a pure, active alkaloid from a plant source, fundamentally shifting the paradigm from crude extracts to purified, quantifiable chemical entities.[1][3][4]
Sertürner's discovery catalyzed a wave of chemical investigation into medicinal plants. The decades that followed saw the isolation of several other key isoquinoline alkaloids from opium, laying the groundwork for the field:
Noscapine (Narcotine): Isolated in 1817 by French chemist Pierre-Jean Robiquet.[5]
Codeine: Also isolated by Pierre-Jean Robiquet in 1832, who was working to improve morphine extraction methods.[5][6][7]
Papaverine: Discovered in 1848 by Georg Merck, son of the founder of the Merck corporation.[5][8]
These early discoveries, accomplished with rudimentary tools, were monumental. They not only provided potent new medicines but also sparked the systematic study of nitrogen-containing plant compounds, which would later be named "alkaloids."
Table 1: Foundational Discoveries in Isoquinoline Alkaloids
Alkaloid
Discoverer
Year of Isolation
Natural Source
Morphine
Friedrich Sertürner
1804
Papaver somniferum
Noscapine
Pierre-Jean Robiquet
1817
Papaver somniferum
Codeine
Pierre-Jean Robiquet
1832
Papaver somniferum
Papaverine
Georg Merck
1848
Papaver somniferum
Biosynthesis: Nature's Synthetic Blueprint
A core principle in understanding isoquinoline alkaloids is their shared biosynthetic origin. The immense structural diversity of this family arises from a conserved pathway that begins with the aromatic amino acid L-tyrosine .[9][10][11] This common starting point provides a logical framework for classifying and studying these compounds.
The key steps of the central biosynthetic pathway are as follows:
Precursor Formation: L-tyrosine is metabolized via two separate branches to produce two key building blocks: dopamine and 4-hydroxyphenylacetaldehyde .[10]
The Pictet-Spengler Condensation: In a crucial C-N bond-forming reaction, dopamine and 4-hydroxyphenylacetaldehyde condense to form the central precursor to nearly all isoquinoline alkaloids: (S)-norcoclaurine .[12]
Divergence and Elaboration: From (S)-norcoclaurine, a cascade of enzymatic modifications—including hydroxylations, O-methylations, N-methylations, and phenol-coupling reactions—generates key branch-point intermediates like (S)-reticuline .[13][14] These intermediates are then channeled into various sub-pathways to produce the major structural classes, such as morphinans (morphine), protoberberines (berberine), and benzophenanthridines.[14]
Caption: Core biosynthetic pathway of isoquinoline alkaloids from L-tyrosine.
The Chemist's Quest: Isolation and Structural Elucidation
The discovery of an alkaloid is fundamentally a process of separation and identification. The methodologies for these tasks have evolved dramatically, accelerating the pace of discovery.
Isolation: The Principle of Basicity
The defining chemical feature of alkaloids is the presence of at least one nitrogen atom, which typically imparts basic (alkaline) properties.[2] This characteristic is the cornerstone of their extraction from complex plant matrices.
This protocol outlines the classical, field-proven workflow for isolating alkaloids. The causality behind this method lies in the differential solubility of the alkaloid in its neutral and salt forms.
Step 1: Maceration & Initial Extraction.
Procedure: The dried and powdered plant material is macerated in a slightly acidic aqueous solvent (e.g., water with acetic acid or HCl) or an organic solvent like methanol or ethanol.
Rationale (Causality): The acidic environment protonates the basic nitrogen atom of the alkaloid, forming a salt (e.g., R₃N⁺H Cl⁻). This salt is soluble in the aqueous/polar solvent, allowing it to be extracted from the bulk plant material, while neutral lipids and other non-basic compounds remain less soluble.
Step 2: Basification & Liquid-Liquid Extraction.
Procedure: The acidic aqueous extract is filtered and then basified by adding a base like ammonium hydroxide (NH₄OH) or sodium carbonate (Na₂CO₃) until the pH is alkaline (~9-10). This solution is then partitioned against an immiscible organic solvent (e.g., dichloromethane, chloroform, or ethyl acetate).
Rationale (Causality): The addition of a base deprotonates the alkaloid salt, regenerating the neutral "free base" form (R₃N). This neutral form is significantly more soluble in the organic solvent than in water and is thus extracted out of the aqueous phase.
Step 3: Concentration & Purification.
Procedure: The organic layer, now containing the crude alkaloid mixture, is collected and the solvent is removed under reduced pressure (e.g., via rotary evaporation) to yield a crude extract.
Rationale (Causality): This step concentrates the non-volatile alkaloids. Further purification of individual compounds from this mixture is then achieved using chromatographic techniques, such as column chromatography or High-Performance Liquid Chromatography (HPLC).[2]
Caption: Workflow for the acid-base extraction of isoquinoline alkaloids.
Structural Elucidation: From Degradation to Spectroscopy
Determining the complex, three-dimensional structure of a newly isolated alkaloid is a critical challenge.
Early Methods: In the 19th and early 20th centuries, structure elucidation was an arduous process relying on elemental analysis (to determine the chemical formula) and chemical degradation.[1] Molecules were systematically broken down into smaller, identifiable fragments to piece together the original structure. The correct structure of morphine, for instance, was proposed by Robert Robinson in 1925 but was not definitively confirmed for decades.[7]
Modern Spectroscopic Techniques: The advent of modern spectroscopy revolutionized natural product chemistry, allowing for rapid and non-destructive structural analysis.
Mass Spectrometry (MS): Provides the exact molecular weight and formula, along with fragmentation patterns that offer clues about the molecule's substructures.
Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) NMR experiments are the workhorses of modern elucidation, allowing scientists to map the complete carbon-hydrogen framework and determine the precise connectivity of all atoms.
X-ray Crystallography: When a suitable crystal can be grown, this technique provides an unambiguous, three-dimensional model of the molecule, confirming its absolute stereochemistry. It was X-ray crystallography that ultimately verified the complex structure of morphine in 1968.[7]
Modern Era and Future Directions
The continues to evolve. While classical isolation from plants remains a fruitful endeavor, the field is expanding through new technological and synthetic frontiers.
Total Synthesis: The chemical synthesis of these complex molecules, often through stereoselective methods, is a major area of research.[15] Landmark synthetic strategies like the Bischler-Napieralski and Pictet-Spengler reactions are now cornerstones of synthetic organic chemistry used to construct the isoquinoline core.[9][16] Synthesis allows for the confirmation of proposed structures and the creation of novel analogs with potentially improved pharmacological properties.
Genomics and Metabolomics: Modern "omics" technologies are accelerating discovery. By sequencing the genomes of medicinal plants, researchers can identify entire biosynthetic gene clusters that produce alkaloids.[17] This allows for the targeted discovery of novel enzymes and pathways, which can be reconstituted in microbial hosts like yeast for sustainable production, as has been achieved for noscapine.[17]
New Biological Activities: The vast library of known isoquinoline alkaloids is continuously being screened for new therapeutic applications. For example, berberine is being investigated for its effects on metabolic syndrome, while noscapine has shown promise as an anticancer agent.[1][18]
Conclusion
The journey of discovery for isoquinoline alkaloids is a microcosm of the history of pharmaceutical science. It began with the curiosity-driven isolation of morphine from a folk medicine and has blossomed into a mature field encompassing biosynthesis, total synthesis, and genomics. These compounds, first wrested from nature over two centuries ago, were foundational to medicine and continue to serve as invaluable therapeutic agents and lead structures for drug development. The ongoing exploration of their structural diversity and biological activity ensures that the legacy of Sertürner's initial discovery will endure for the foreseeable future.
References
Title: Isoquinoline - Wikipedia
Source: Wikipedia
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Title: Morphine - Wikipedia
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Title: Papaverine - Wikipedia
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Title: 1832 CE Codeine is isolated by French chemist Pierre-Jean Robiquet - Drug History Timeline
Source: Drug History Timeline
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Title: Synthesis and Modification of Morphine and Codeine, Leading to Diverse Libraries with Improved Pain Relief Properties - MDPI
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Title: Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World
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The Therapeutic Landscape of Isoquinoline Compounds: A Technical Guide for Drug Discovery Professionals
Abstract The isoquinoline scaffold, a nitrogen-containing heterocyclic framework, is a cornerstone in medicinal chemistry, underpinning a vast array of natural products and synthetic molecules with profound pharmacologic...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The isoquinoline scaffold, a nitrogen-containing heterocyclic framework, is a cornerstone in medicinal chemistry, underpinning a vast array of natural products and synthetic molecules with profound pharmacological activities.[1] This technical guide provides an in-depth exploration of the therapeutic potential of isoquinoline compounds for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action across key therapeutic areas, including oncology, infectious diseases, neurodegenerative disorders, and inflammation. This guide emphasizes the causality behind experimental choices, providing detailed, field-proven protocols for the synthesis, screening, and evaluation of isoquinoline derivatives. Furthermore, we will visualize key signaling pathways and experimental workflows to offer a comprehensive and actionable resource for advancing isoquinoline-based drug discovery programs.
Introduction: The Isoquinoline Scaffold - A Privileged Structure in Drug Discovery
Isoquinoline, a structural isomer of quinoline, consists of a benzene ring fused to a pyridine ring.[2] This seemingly simple heterocyclic aromatic compound is the foundation for a multitude of naturally occurring alkaloids, such as morphine, codeine, papaverine, and berberine, which have been utilized in traditional medicine for centuries.[2][3] The unique structural and electronic properties of the isoquinoline nucleus allow for diverse functionalization, leading to a wide spectrum of biological activities.[2] Modern synthetic chemistry has further expanded the chemical space of isoquinoline derivatives, yielding compounds with potent and selective activities against various therapeutic targets.[1]
The therapeutic versatility of isoquinolines is remarkable, with documented activities including anticancer, antimicrobial, antifungal, antiviral, anti-inflammatory, analgesic, and neuroprotective effects.[2][4] This guide will provide a structured overview of these applications, focusing on the underlying molecular mechanisms and the experimental methodologies required to validate these therapeutic claims.
Synthetic Strategies for Accessing the Isoquinoline Core
The ability to synthesize a diverse library of isoquinoline derivatives is fundamental to any drug discovery program. Two classical and widely employed methods for constructing the isoquinoline framework are the Bischler-Napieralski and Pictet-Spengler reactions.
The Bischler-Napieralski Reaction: Synthesis of 3,4-Dihydroisoquinolines
The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of β-phenylethylamides in the presence of a dehydrating agent.[5][6] These dihydroisoquinolines can be subsequently oxidized to the corresponding isoquinolines.[5]
Causality of Experimental Choices: The reaction is an intramolecular electrophilic aromatic substitution. The choice of a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), is crucial for the formation of the reactive intermediate, which is believed to be a nitrilium ion.[5][6] The success of the cyclization is highly dependent on the electronic nature of the aromatic ring; electron-donating groups enhance the nucleophilicity of the ring and facilitate the reaction.[7]
Amide Formation: Acylate the desired β-phenylethylamine with an appropriate acyl chloride or anhydride to form the corresponding amide.
Cyclization: Dissolve the β-phenylethylamide in an inert solvent (e.g., dry toluene or acetonitrile).
Add the dehydrating agent (e.g., POCl₃, 1.5-2.0 equivalents) dropwise at 0 °C.
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice.
Basify the aqueous solution with a suitable base (e.g., ammonium hydroxide or sodium hydroxide) to precipitate the 3,4-dihydroisoquinoline.
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel.
Dehydrogenation (Optional): To obtain the fully aromatic isoquinoline, the resulting 3,4-dihydroisoquinoline can be dehydrogenated using a catalyst such as palladium on carbon (Pd/C) in a suitable solvent at elevated temperatures.
The Pictet-Spengler Reaction: Synthesis of Tetrahydroisoquinolines
The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to yield a tetrahydroisoquinoline.[8] This reaction is particularly significant for the synthesis of many naturally occurring isoquinoline alkaloids.[8]
Causality of Experimental Choices: The reaction proceeds through the formation of a Schiff base, which then undergoes an intramolecular electrophilic attack on the aromatic ring. The use of an acid catalyst is essential to promote both the formation of the iminium ion intermediate and the subsequent cyclization. The reaction conditions are generally milder than those required for the Bischler-Napieralski reaction.
Experimental Protocol: Pictet-Spengler Reaction
Reaction Setup: Dissolve the β-arylethylamine (e.g., dopamine hydrochloride) and the aldehyde (e.g., a phenolic aldehyde) in a suitable solvent mixture (e.g., acetonitrile and a phosphate buffer at pH 6.5).[9]
Incubation: Heat the reaction mixture at a moderate temperature (e.g., 50°C) for several hours (e.g., 12 hours) and monitor by TLC.[9]
Extraction: After completion, remove the organic solvent under reduced pressure. Extract the tetrahydroisoquinoline product with an organic solvent such as n-butanol.[9]
Washing and Drying: Wash the organic extract with water, dry over anhydrous potassium carbonate, and evaporate to dryness.[9]
Purification: The solid residue can be washed with a non-polar solvent like diethyl ether and recrystallized from an acidic solution (e.g., 1M HCl) to obtain the pure tetrahydroisoquinoline salt.[9]
Therapeutic Applications and In Vitro Evaluation Protocols
The diverse pharmacological activities of isoquinoline compounds necessitate a range of robust in vitro assays to screen and characterize their therapeutic potential. This section details the core therapeutic areas and provides step-by-step protocols for key experiments.
Anticancer Activity
Isoquinoline alkaloids and their synthetic derivatives have demonstrated significant anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways and enzymes.[10]
Induction of Apoptosis and Cell Cycle Arrest: Many isoquinoline compounds induce programmed cell death (apoptosis) in cancer cells by modulating the expression of pro- and anti-apoptotic proteins and activating caspases.[10]
Inhibition of PI3K/Akt/mTOR Pathway: This signaling pathway is frequently hyperactivated in cancer, promoting cell survival and proliferation. Certain isoquinoline derivatives have been shown to inhibit this pathway.[4]
Topoisomerase Inhibition: Topoisomerases are enzymes crucial for DNA replication and transcription. Isoquinoline derivatives can act as topoisomerase inhibitors, leading to DNA damage and cell death.
Tubulin Polymerization Inhibition: Microtubules are essential for cell division. Some isoquinolines disrupt microtubule dynamics, leading to mitotic arrest and apoptosis.[10]
Protocol 1: Cell Viability Assay (MTT Assay)
This colorimetric assay is a primary screening tool to assess the cytotoxic effects of a compound on cancer cells.
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
Compound Treatment: Treat the cells with a range of concentrations of the isoquinoline compound for a specified duration (e.g., 24, 48, or 72 hours).
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the IC₅₀ (half-maximal inhibitory concentration) value of the compound.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Treatment: Treat cancer cells with the isoquinoline compound at its IC₅₀ concentration for a predetermined time.
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive/PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
Protocol 3: Western Blot Analysis for PI3K/Akt/mTOR Pathway
This technique is used to detect changes in the expression and phosphorylation status of key proteins in a signaling pathway.
Protein Extraction: Treat cells with the isoquinoline compound, lyse the cells, and quantify the protein concentration.
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of PI3K, Akt, and mTOR overnight at 4°C.
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Analysis: Quantify the band intensities to determine the effect of the compound on protein expression and phosphorylation.
Protocol 4: Topoisomerase I DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.
Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, topoisomerase I assay buffer, and the isoquinoline compound at various concentrations.
Enzyme Addition: Add purified human topoisomerase I to initiate the reaction.
Incubation: Incubate the reaction at 37°C for 30 minutes.
Reaction Termination: Stop the reaction by adding a loading dye containing SDS.
Agarose Gel Electrophoresis: Separate the DNA topoisomers on an agarose gel.
Visualization: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light. Inhibition of topoisomerase I will result in the persistence of the supercoiled DNA form.
Protocol 5: Tubulin Polymerization Assay
This assay monitors the effect of a compound on the in vitro polymerization of purified tubulin.
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing purified tubulin, a GTP-containing buffer, and the isoquinoline compound.
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
Turbidity Measurement: Monitor the increase in turbidity (light scattering) at 340 nm over time using a temperature-controlled microplate reader.
Data Analysis: Plot the absorbance versus time. Inhibitors of tubulin polymerization will decrease the rate and extent of the absorbance increase.
Antimicrobial Activity
Isoquinoline derivatives have shown promise as antimicrobial agents against a range of bacteria and fungi.[2]
The antimicrobial mechanisms of isoquinolines can involve the disruption of cell membrane integrity, inhibition of essential enzymes, or interference with nucleic acid synthesis.
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
Serial Dilution: Perform a serial two-fold dilution of the isoquinoline compound in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).
Inoculation: Add the microbial inoculum to each well.
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Neuroprotective Activity
Several isoquinoline alkaloids have demonstrated neuroprotective effects, making them potential candidates for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.[11]
Anti-inflammatory and Antioxidant Effects: Neuroinflammation and oxidative stress are key contributors to neuronal damage. Isoquinolines can suppress the production of inflammatory mediators and scavenge reactive oxygen species.[11]
Inhibition of Acetylcholinesterase (AChE): AChE inhibitors are a mainstay in the treatment of Alzheimer's disease. Some isoquinolines have been shown to inhibit this enzyme.
Modulation of Apoptosis and Autophagy: Dysregulation of these cellular processes is implicated in neurodegeneration. Isoquinolines can modulate these pathways to promote neuronal survival.[11]
Protocol 7: Neuroprotection Assay (MPP⁺-induced Cytotoxicity in SH-SY5Y cells)
This in vitro model mimics some aspects of Parkinson's disease.
Cell Culture: Culture SH-SY5Y neuroblastoma cells in a 96-well plate.
Pre-treatment: Pre-treat the cells with various concentrations of the isoquinoline compound for a specified duration.
Induction of Cytotoxicity: Add MPP⁺ (1-methyl-4-phenylpyridinium), a neurotoxin, to the cells to induce cell death.
Incubation: Incubate the cells for an additional 48 hours.
Cell Viability Assessment: Determine cell viability using the MTT assay as described in Protocol 1. An increase in cell viability in the presence of the isoquinoline compound indicates a neuroprotective effect.[12]
This colorimetric assay measures the activity of AChE.
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing acetylthiocholine iodide (substrate), DTNB (Ellman's reagent), and the isoquinoline compound in a suitable buffer.
Enzyme Addition: Add acetylcholinesterase enzyme to initiate the reaction.
Absorbance Measurement: Monitor the increase in absorbance at 412 nm over time. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.
Data Analysis: Calculate the percentage of AChE inhibition to determine the IC₅₀ value of the compound.
Anti-inflammatory Activity
Isoquinoline compounds have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[13]
Isoquinolines can inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), often by targeting signaling pathways such as NF-κB.[14]
Protocol 9: Nitric Oxide (NO) Inhibition Assay in LPS-stimulated RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of NO, a key inflammatory mediator.
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
Compound Treatment: Treat the cells with various concentrations of the isoquinoline compound for 1 hour.
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.
Incubation: Incubate the cells for 24 hours.
Nitrite Measurement (Griess Assay): Collect the cell culture supernatant and mix it with Griess reagent. The presence of nitrite, a stable product of NO, will result in a color change.
Absorbance Measurement: Measure the absorbance at 540 nm.
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.[15][16]
Protocol 10: Measurement of Pro-inflammatory Cytokines (ELISA)
This assay quantifies the levels of specific cytokines in cell culture supernatants.
Sample Collection: Collect the cell culture supernatants from LPS-stimulated RAW 264.7 cells treated with the isoquinoline compound.
ELISA Procedure: Perform an enzyme-linked immunosorbent assay (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions for commercially available kits.
Data Analysis: Calculate the concentration of each cytokine from a standard curve and determine the percentage of inhibition by the isoquinoline compound.[17][18]
Data Presentation and Visualization
For clarity and ease of comparison, all quantitative data should be summarized in structured tables.
Table 1: Summary of In Vitro Bioactivities of a Hypothetical Isoquinoline Compound (IQ-1)
Assay
Cell Line/Target
Endpoint
Result (IC₅₀/MIC in µM)
Anticancer
Cell Viability (MTT)
MCF-7 (Breast Cancer)
Cell Viability
15.2
Apoptosis (Flow Cytometry)
MCF-7
% Apoptotic Cells
Significant increase at 15 µM
Western Blot
MCF-7
p-Akt/Akt ratio
Decrease at 15 µM
Topoisomerase I Inhibition
Purified Enzyme
DNA Relaxation
8.5
Tubulin Polymerization
Purified Tubulin
Polymerization
12.1
Antimicrobial
MIC
S. aureus
Bacterial Growth
32
MIC
E. coli
Bacterial Growth
>128
Neuroprotective
Neuroprotection (MPP⁺)
SH-SY5Y
Cell Viability
EC₅₀ = 5.8
AChE Inhibition
Purified Enzyme
Enzyme Activity
25.4
Anti-inflammatory
NO Inhibition (LPS)
RAW 264.7
Nitrite Production
18.9
TNF-α Inhibition (ELISA)
RAW 264.7
Cytokine Level
22.7
Visualization of Pathways and Workflows
Visual representations are invaluable for understanding complex biological processes and experimental designs.
Caption: Anticancer mechanisms of isoquinoline compounds.
Caption: Experimental workflow for isoquinoline drug discovery.
Conclusion and Future Directions
Isoquinoline compounds represent a rich and diverse class of molecules with immense therapeutic potential. This guide has provided a comprehensive overview of their applications in oncology, infectious diseases, neurodegeneration, and inflammation, supported by detailed experimental protocols. The continued exploration of the vast chemical space of isoquinoline derivatives, coupled with robust in vitro and in vivo evaluation, holds great promise for the development of novel and effective therapeutics. Future research should focus on the development of more selective and potent isoquinoline-based drugs with improved pharmacokinetic and safety profiles. The integration of computational methods, such as in silico screening and molecular modeling, can further accelerate the discovery and optimization of lead compounds.
References
[Link to a relevant review on isoquinoline synthesis]
Asymmetric Synthesis of Isoquinoline Alkaloids: 2004–2015 | Chemical Reviews. [Link]
Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review - Semantic Scholar. [Link]
Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H - The Royal Society of Chemistry. [Link]
Methods of Alkaloids Synthesis | IntechOpen. [Link]
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC. [Link]
Anti-Inflammatory Potential of Isoquinoline Alkaloids From: in Vitro, in Vivo, and in Silico Evaluation | PDF | Docking (Molecular) | Inflammation - Scribd. [Link]
Diverse isoquinolines with anti-inflammatory and analgesic bioactivities from Hypecoum erectum - PubMed. [Link]
Novel Isoquinoline Alkaloid Litcubanine A - A Potential Anti-Inflammatory Candidate. [Link]
Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology - Oxford Academic. [Link]
Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of - ThaiScience. [Link]
In silico Investigation of the Anticancer Activity of Natural Isoquinoline Alkaloids Targeting the Monoamine Oxidase a Enzyme - AUIQ Complementary Biological System. [Link]
The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell Viability Efek Pemberian Lipopoli - Jurnal Kedokteran Brawijaya. [Link]
The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell Viability - ResearchGate. [Link]
Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity - PMC. [Link]
Detection and Quantification of Cytokines and Other Biomarkers - PMC. [Link]
ELISA analysis of TNF-α and IL-6 cytokine production by THP-1... - ResearchGate. [Link]
Nitric oxide production in LPS-induced RAW 264.7 macrophage cells.... - ResearchGate. [Link]
Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A - MDPI. [Link]
Anticancer Potential of Natural Isoquinoline Alkaloid Berberine - Xia & He Publishing. [Link]
ELISA measured relative levels of TNF-α (A), IL-6 (B), and IL-1β (C)... - ResearchGate. [Link]
The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC. [Link]
Synthesis and bioactivity of 1-substituted tetrahydroisoquinolines derived from phenolic aldehydes - ACG Publications. [Link]
Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC - NIH. [Link]
Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - MDPI. [Link]
Antioxidant, α-Glucosidase, and Nitric Oxide Inhibitory Activities of Six Algerian Traditional Medicinal Plant Extracts and 1 H-NMR-Based Metabolomics Study of the Active Extract - MDPI. [Link]
Evaluation of Antioxidant Activity and Inhibitory Effect on Nitric Oxide Production of Some Common Vegetables - ACS Publications. [Link]
Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC. [Link]
Evaluation of Free Radical-Scavenging and Nitric Oxide Inhibition Activities of Selected Medicinal Plants. [Link]
The Genesis of Bioactivity: A Technical Guide to the Natural Sources of Isoquinoline Alkaloids
Abstract Isoquinoline alkaloids represent a vast and structurally diverse class of secondary metabolites that are of paramount importance to the pharmaceutical and biotechnological sectors. Their profound physiological e...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Isoquinoline alkaloids represent a vast and structurally diverse class of secondary metabolites that are of paramount importance to the pharmaceutical and biotechnological sectors. Their profound physiological effects in humans have led to the development of numerous life-saving drugs. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the natural origins of isoquinoline alkaloids. We will explore their classification, distribution across the plant, fungal, and marine kingdoms, delve into their biosynthetic pathways, and provide detailed methodologies for their extraction, isolation, and characterization. This guide is designed to be a foundational resource, bridging the gap between the rich biodiversity of these compounds and their practical application in scientific research and drug discovery.
Introduction: The Significance of Isoquinoline Alkaloids
Isoquinoline alkaloids are a major group of nitrogen-containing natural products, with over 2,500 known compounds.[1] Their core chemical structure is derived from isoquinoline, a bicyclic aromatic heterocycle. These compounds exhibit an extensive range of pharmacological activities, including analgesic, antimicrobial, anti-inflammatory, and anticancer properties.[2][3] Well-known examples include morphine and codeine, potent analgesics isolated from the opium poppy (Papaver somniferum), and the antimicrobial agent berberine, found in plants of the Berberis genus.[1][3]
The diverse biological activities of isoquinoline alkaloids have made them a focal point for drug discovery and development.[4] Understanding their natural sources is the critical first step in harnessing their therapeutic potential. This guide will provide a detailed exploration of these sources, the biochemical pathways that produce them, and the modern techniques used to isolate and identify them.
Classification and Natural Distribution of Isoquinoline Alkaloids
Isoquinoline alkaloids are categorized into several subgroups based on their chemical structures. This structural diversity arises from variations in oxygenation patterns, intramolecular rearrangements, and the presence of additional ring systems.[5]
The primary natural sources of these alkaloids are higher plants, particularly within the families Papaveraceae, Berberidaceae, Menispermaceae, Fumariaceae, and Ranunculaceae.[1] However, they are also found in some fungal and marine species.[5]
Table 1: Major Classes of Isoquinoline Alkaloids and Their Prominent Natural Sources
Alkaloid Class
Core Structure Characteristics
Representative Alkaloid(s)
Primary Natural Source(s)
Key Pharmacological Activities
Benzylisoquinoline
The foundational structure for most other classes.
Features a lactone ring fused to the isoquinoline core.
Noscapine
Papaver somniferum (Opium Poppy)
Antitussive, Anticancer
Morphinan
A complex pentacyclic structure.
Morphine, Codeine, Thebaine
Papaver somniferum (Opium Poppy)
Potent Analgesic, Antitussive
Emetine
A complex structure with two isoquinoline moieties.
Emetine
Carapichea ipecacuanha (Ipecac)
Emetic, Antiprotozoal
While plants are the most prolific producers of isoquinoline alkaloids, other natural sources are also of interest. For instance, the bacterium Streptomyces produces the isoquinoline alkaloid saframycin, which exhibits potent anticancer activity.[3] Certain marine organisms have also been found to contain unique isoquinolinoid compounds.[5]
The Biosynthetic Machinery: From Amino Acids to Complex Alkaloids
The biosynthesis of isoquinoline alkaloids in plants is a complex and highly regulated process that begins with the amino acid tyrosine or its precursor, phenylalanine.[2][6] The pathway involves a series of enzymatic reactions that lead to the formation of the diverse array of isoquinoline alkaloid structures.
Core Biosynthetic Pathway
The central pathway begins with the conversion of L-tyrosine to dopamine. In a key step known as the Pictet-Spengler condensation, dopamine reacts with an aldehyde or keto acid to form a tetrahydroisoquinoline intermediate.[3] This intermediate then undergoes a series of modifications, including N-methylation, hydroxylation, and O-methylation, to produce the foundational benzylisoquinoline alkaloid, (S)-norcoclaurine. From this central precursor, various enzymatic pathways diverge to create the different classes of isoquinoline alkaloids.
For example, the biosynthesis of berberine involves the conversion of (S)-reticuline (a derivative of norcoclaurine) through a series of steps catalyzed by enzymes such as the berberine bridge enzyme (BBE) and (S)-scoulerine 9-O-methyltransferase (SMT).[7]
Visualizing the Biosynthetic Pathway
The following diagram illustrates the simplified core biosynthetic pathway of isoquinoline alkaloids, starting from L-tyrosine.
Caption: Simplified overview of the isoquinoline alkaloid biosynthetic pathway.
Regulation of Biosynthesis
The production of isoquinoline alkaloids is tightly regulated at the genetic level. Transcription factors, such as the basic helix-loop-helix (bHLH) protein CjbHLH1 in Coptis japonica, play a crucial role in controlling the expression of biosynthetic genes.[8][9] Understanding this regulatory network is essential for metabolic engineering efforts aimed at enhancing the production of valuable alkaloids in plant cell cultures.[7]
Extraction and Isolation: From Raw Material to Pure Compound
The isolation of isoquinoline alkaloids from their natural sources is a multi-step process that involves extraction, purification, and separation. The choice of method depends on the specific alkaloid, the source material, and the scale of the operation.
Traditional Extraction Methods
The classic approach to alkaloid extraction is based on their basic nature and differential solubility in acidic and basic solutions.
Experimental Protocol: General Acid-Base Extraction
Preparation of Plant Material: The dried and powdered plant material is the starting point. For lipid-rich materials, a pre-extraction with a non-polar solvent like hexane may be necessary.[10]
Alkalinization: The plant material is treated with a dilute base, such as ammonium hydroxide or calcium hydroxide.[10][11] This converts the alkaloid salts present in the plant into their free base form, which is more soluble in organic solvents.
Solvent Extraction: The alkalinized material is then extracted with an organic solvent like chloroform, dichloromethane, or toluene, often using a Soxhlet apparatus for continuous extraction.[11]
Acidification: The organic extract containing the free base alkaloids is then partitioned with a dilute aqueous acid (e.g., sulfuric or hydrochloric acid). The alkaloids are protonated and move into the aqueous phase as their salts.[11]
Basification and Precipitation: The aqueous acidic solution is then carefully made basic to precipitate the alkaloids.
Purification: The crude alkaloid precipitate can be further purified by recrystallization or chromatographic techniques.[11]
Modern Extraction Techniques
Modern extraction methods offer several advantages over traditional techniques, including higher efficiency, reduced solvent consumption, and shorter extraction times.[12]
Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration.
Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating extraction.[12]
Supercritical Fluid Extraction (SFE): Uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. This method is highly selective and leaves no organic solvent residue.
Pressurized Liquid Extraction (PLE): Employs solvents at elevated temperatures and pressures to increase extraction efficiency.[13]
Purification and Separation
Following extraction, the crude alkaloid mixture is typically subjected to chromatographic techniques for the separation and purification of individual compounds.
Column Chromatography: Polyamide column chromatography has been successfully used for the one-step separation of major isoquinoline alkaloids from Coptidis Rhizoma.[12]
High-Performance Liquid Chromatography (HPLC): A powerful technique for both analytical and preparative-scale separation of alkaloids.[14]
Analytical Characterization: Identifying and Quantifying Isoquinoline Alkaloids
Once isolated, a variety of analytical techniques are employed to determine the structure and purity of the isoquinoline alkaloids.
Table 2: Key Analytical Techniques for Isoquinoline Alkaloid Characterization
Technique
Principle
Application
High-Performance Liquid Chromatography (HPLC)
Separation based on differential partitioning between a stationary and mobile phase.[14]
Quantification and purification of known alkaloids.[15]
Gas Chromatography-Mass Spectrometry (GC-MS)
Separation of volatile compounds followed by mass-based detection.
Identification of known and unknown volatile alkaloids.
Separation based on the differential migration of charged species in an electric field, coupled with mass detection.[17]
Analysis of charged alkaloids in crude plant extracts.[17]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Exploits the magnetic properties of atomic nuclei to provide detailed structural information.
Definitive structural elucidation of novel alkaloids.
A Typical Analytical Workflow
The following diagram illustrates a general workflow for the analysis of isoquinoline alkaloids from a natural source.
Caption: General workflow for the analysis of isoquinoline alkaloids.
Future Perspectives and Conclusion
The study of natural sources of isoquinoline alkaloids continues to be a vibrant and important field of research. While many compounds have been identified, the vast biodiversity of the plant, fungal, and marine kingdoms undoubtedly holds countless novel structures with unique pharmacological properties waiting to be discovered.
Advances in analytical techniques, such as high-resolution mass spectrometry and NMR, will continue to facilitate the rapid identification and structural elucidation of new alkaloids. Furthermore, a deeper understanding of the biosynthetic pathways and their regulation will open up new avenues for the metabolic engineering of microorganisms and plant cell cultures to produce these valuable compounds in a sustainable and scalable manner.
This guide has provided a comprehensive overview of the natural sources, biosynthesis, extraction, and analysis of isoquinoline alkaloids. It is intended to serve as a valuable resource for researchers and professionals in the field, empowering them to explore the rich chemical diversity of these fascinating natural products and to unlock their full therapeutic potential.
References
Wikipedia. (2023). Isoquinoline alkaloid. Retrieved from [Link]
Mahadeviah, C., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. Retrieved from [Link]
Souza, M. V. N., et al. (2015). Quinolines, Isoquinolines, Angustureine, and Congeneric Alkaloids — Occurrence, Chemistry, and Biological Activity. IntechOpen. Retrieved from [Link]
Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]
Tistaert, C., et al. (2025). Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives. MDPI. Retrieved from [Link]
Kato, N., et al. (2011). Isoquinoline alkaloid biosynthesis is regulated by a unique bHLH-type transcription factor in Coptis japonica. PubMed. Retrieved from [Link]
Xiao, J., et al. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. PMC. Retrieved from [Link]
Unger, M., et al. (2004). Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry. PubMed. Retrieved from [Link]
Plazas, E. A., et al. (2022). Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases. PubMed. Retrieved from [Link]
Gadzikowska, M., et al. (2002). Methods of isolation and determination of isoquinoline alkaloids. PubMed. Retrieved from [Link]
Taylor & Francis. (n.d.). Isoquinoline alkaloids – Knowledge and References. Retrieved from [Link]
Li, Y., et al. (2026). Integrated Metabolomics and Transcriptomics Analysis Reveals the Biosynthetic Mechanism of Isoquinoline Alkaloids in Different Tissues of Hypecoum erectum L.. MDPI. Retrieved from [Link]
Phillipson, J. D., et al. (Eds.). (1985). The Chemistry and Biology of Isoquinoline Alkaloids. Springer-Verlag. Retrieved from [Link]
Lee, M. K., et al. (2011). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. kchem.org. Retrieved from [Link]
Sato, F., et al. (2001). Metabolic engineering of plant alkaloid biosynthesis. PNAS. Retrieved from [Link]
Arefi, M., et al. (2022). Selective and Simple Determination of Isoquinoline Alkaloids in Papaver Species by Ion Mobility Spectrometry. Brieflands. Retrieved from [Link]
Kato, N., et al. (2011). Isoquinoline Alkaloid Biosynthesis is Regulated by a Unique bHLH-Type Transcription Factor in Coptis japonica. Oxford Academic. Retrieved from [Link]
Singh, A., & Kumar, A. (2020). Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). PMC. Retrieved from [Link]
Stanimirova, I., et al. (2023). Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity. PMC. Retrieved from [Link]
The Privileged Isoquinoline Scaffold: Mechanistic Paradigms and Synthetic Workflows in Modern Medicinal Chemistry
Executive Summary Isoquinoline (benzo[c]pyridine) represents a privileged, nitrogen-containing heterocyclic scaffold that is ubiquitous in both naturally occurring alkaloids and synthetically derived therapeutic agents[1...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Isoquinoline (benzo[c]pyridine) represents a privileged, nitrogen-containing heterocyclic scaffold that is ubiquitous in both naturally occurring alkaloids and synthetically derived therapeutic agents[1][2]. Due to its planar aromatic structure and basic nitrogen atom, the isoquinoline core acts as a highly versatile pharmacophore capable of engaging diverse biological targets through hydrogen bonding, π-π stacking, and metal chelation[1][3]. This technical guide explores the mechanistic roles of isoquinoline derivatives in oncology and cardiovascular medicine, detailing structure-activity relationships (SAR) and providing field-validated synthetic and biological protocols designed for drug development professionals.
Mechanistic Paradigms in Pharmacology
Oncology: Topoisomerase Poisoning
In the realm of oncology, isoquinoline derivatives—particularly indolo- and pyrrolo-fused variants—exhibit profound antiproliferative activity[1][2]. Their primary mechanism of action involves the inhibition of DNA topoisomerases (Top1 and Top2)[4][5]. During DNA replication and transcription, topoisomerases create transient single- or double-strand breaks to relieve superhelical tension[6]. Isoquinoline derivatives intercalate into the DNA duplex and stabilize the transient DNA-topoisomerase cleavage complex[1][4]. This "poisoning" prevents the crucial religation step, leading to catastrophic DNA double-strand breaks, reactive oxygen species (ROS) generation, and subsequent S/G2-M phase cell cycle arrest and apoptosis[1][5].
Cardiovascular and Neurological Medicine: ROCK Inhibition
Beyond oncology, isoquinoline sulfonamides are paramount in targeting Rho-associated protein kinases (ROCK I and ROCK II), which are critical regulators of actin cytoskeleton dynamics[7][8]. Fasudil (HA-1077), a clinically approved isoquinoline derivative, acts as a potent, competitive inhibitor of ROCK[8][9]. The isoquinoline ring mimics the adenine moiety of ATP, occupying the adenine-binding pocket within the kinase hinge region and forming essential hydrogen bonds[7]. By inhibiting ROCK, Fasudil prevents the phosphorylation of myosin phosphatase target subunit 1 (MYPT1), thereby decreasing myosin light chain (MLC) phosphorylation[7][10]. This cascade directly induces smooth muscle relaxation, making it highly effective for treating cerebral vasospasm and pulmonary arterial hypertension (PAH)[7][8].
Fig 1. RhoA/ROCK signaling pathway and its competitive inhibition by the isoquinoline derivative Fasudil.
The biological potency of isoquinoline derivatives is highly tunable via structural functionalization. Fused polycyclic systems generally increase the π-surface area, enhancing DNA intercalation, whereas sulfonamide substitutions direct the scaffold toward kinase inhibition[2][10].
Synthetic Methodologies: The Pictet-Spengler Reaction
The construction of the tetrahydroisoquinoline (THIQ) core is most reliably achieved via the Pictet-Spengler reaction (PSR)[12][13]. This transformation involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone to yield an iminium ion, which subsequently undergoes an intramolecular electrophilic aromatic substitution to form the fused piperidine ring[13][14].
Fig 2. Mechanistic workflow of the Pictet-Spengler reaction for tetrahydroisoquinoline synthesis.
This protocol is designed as a self-validating system to ensure maximum yield and stereocontrol.
Imine Formation : Dissolve 1.0 eq of substituted β-arylethylamine and 1.1 eq of the target aldehyde in anhydrous dichloromethane (DCM). Add activated 4Å molecular sieves and stir at room temperature for 2 hours.
Causality : The molecular sieves act as a thermodynamic sink, sequestering the water byproduct to prevent imine hydrolysis and drive the equilibrium entirely toward the intermediate[13].
In-Process Validation : Perform Thin-Layer Chromatography (TLC) using a ninhydrin stain. The complete disappearance of the primary amine spot validates that imine formation is complete, preventing unreacted starting material from contaminating the cyclization step.
Acid-Catalyzed Cyclization : Cool the reaction vessel to -78°C. Dropwise add 1.2 eq of trifluoroacetic acid (TFA).
Causality : TFA protonates the imine, drastically increasing the electrophilicity of the carbon center. The cryogenic temperature (-78°C) is critical; it suppresses intermolecular polymerization and maximizes the stereoselectivity of the intramolecular nucleophilic attack by the electron-rich aromatic ring[13][14].
Maturation : Gradually warm the mixture to room temperature over 12 hours to allow rearomatization and completion of the THIQ core.
Quenching & Purification : Quench with saturated aqueous NaHCO3 to neutralize the TFA. Extract with DCM, dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography.
Biological Evaluation: In Vitro Kinase Assay
To validate the target engagement of synthesized isoquinoline ROCK inhibitors, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard due to its high signal-to-noise ratio and insensitivity to compound auto-fluorescence.
Protocol 2: TR-FRET ROCK1 Kinase Assay
Reagent Preparation : Prepare the assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
Causality : Mg2+ is an absolute requirement as a cofactor; it coordinates the phosphate groups of ATP, orienting them for transfer within the kinase active site.
Enzyme-Inhibitor Pre-incubation : In a 384-well microplate, combine 0.5 ng of recombinant human ROCK1 with a serial dilution of the isoquinoline derivative (0.1 nM to 10 μM). Incubate for 15 minutes at room temperature.
Causality : Because isoquinolines like Fasudil are competitive inhibitors at the ATP-binding pocket, pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium before the substrate is introduced[7].
Reaction Initiation : Add 10 μM ATP and 100 nM of a biotinylated synthetic peptide substrate.
Causality : Utilizing an ATP concentration at or near the enzyme's Km (10 μM) ensures the assay remains highly sensitive to competitive inhibitors. Artificially high ATP concentrations would outcompete the inhibitor, falsely inflating the apparent IC50[7][11].
Detection : After a 60-minute incubation, add a stop buffer containing EDTA (to chelate Mg2+ and instantly halt catalysis), alongside a Europium-labeled anti-phospho-antibody (donor) and Streptavidin-APC (acceptor).
Readout : Measure the TR-FRET emission ratio (665 nm / 615 nm). Calculate the IC50 using a 4-parameter logistic non-linear regression model.
References
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Title: Pharmacological ROCK inhibitors. The isoquinoline derivatives fasudil...
Application Note: 1-(Isoquinolin-5-YL)ethanone as a Strategic Chemical Intermediate
Executive Summary 1-(Isoquinolin-5-yl)ethanone (also known as 5-acetylisoquinoline) is a privileged heterobicyclic scaffold widely utilized in medicinal chemistry and drug discovery[1]. The substitution at the C5 positio...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-(Isoquinolin-5-yl)ethanone (also known as 5-acetylisoquinoline) is a privileged heterobicyclic scaffold widely utilized in medicinal chemistry and drug discovery[1]. The substitution at the C5 position allows for optimal vector projection into target binding pockets without disrupting the critical hydrogen-bonding capacity of the isoquinoline nitrogen. This application note details the field-proven methodologies for utilizing this compound as a chemical intermediate, specifically focusing on its conversion into chiral azides for bioorthogonal "Click" chemistry[2] and its condensation into oximes for the synthesis of beta-lactamase-resistant cephalosporin antibiotics[3].
Physicochemical Profiling
Understanding the baseline properties of the intermediate is critical for predicting solubility, reactivity, and chromatographic behavior during downstream synthesis.
Table 1: Physicochemical Properties of 1-(Isoquinolin-5-yl)ethanone [1]
Property
Value
Chemical Name
1-(Isoquinolin-5-yl)ethanone
CAS Number
54415-44-0
Molecular Formula
C₁₁H₉NO
Molecular Weight
171.20 g/mol
Exact Mass
171.0684 Da
Topological Polar Surface Area (TPSA)
30.0 Ų
Hydrogen Bond Acceptors
2
Complexity
202
Upstream Synthesis: Suzuki-Miyaura Coupling
Before utilizing 1-(Isoquinolin-5-yl)ethanone, it is often synthesized from commercially available halogenated precursors.
Causality & Expert Insight: While Stille couplings can achieve this transformation, the toxicity of organotin reagents and the notorious difficulty in removing tin byproducts make it unsuitable for pharmaceutical scale-up[2]. The Suzuki-Miyaura coupling using potassium acetyltrifluoroborate is the authoritative standard, offering an environmentally benign profile, high regioselectivity, and excellent functional group tolerance[2].
Protocol 1: Synthesis via Suzuki Coupling
Preparation: Charge an oven-dried Schlenk flask with 5-bromoisoquinoline (1.0 eq), potassium acetyltrifluoroborate (1.2 eq), PdCl₂(dppf) catalyst (0.05 eq), and Na₂CO₃ (3.0 eq).
Inert Atmosphere: Evacuate and backfill the flask with N₂ three times. Rationale: Palladium(0) intermediates are highly sensitive to oxidation; strict anaerobic conditions prevent catalyst deactivation.
Reaction: Add degassed Toluene/H₂O (3:1 v/v). Heat the biphasic mixture at 90°C for 12 hours under vigorous stirring.
Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
Validation & QC: Monitor the reaction via LC-MS. The protocol is self-validating when the starting material peak (m/z 208/210) completely disappears, replaced by the product mass [M+H]⁺ at m/z 172.2.
Application Workflow 1: Asymmetric Synthesis of Click-Ready Azides
A premier application of 1-(Isoquinolin-5-yl)ethanone is its conversion into chiral azides, such as (S)-5-(1-Azidoethyl)isoquinoline, which serve as highly valuable intermediates for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in bioconjugation and probe development[2].
Workflow: 5-acetylisoquinoline to Click-Ready Azide via Asymmetric Reduction.
Protocol 2: Enantioselective Reduction and Stereoinvertive Azidation
Causality & Expert Insight: Direct amination of ketones lacks stereocontrol. To achieve the required enantiomeric excess (ee), a two-step sequence is mandatory. First, asymmetric reduction yields the (R)-alcohol. Second, conversion to the azide must proceed via an Sₙ2 mechanism to ensure complete inversion of configuration to the (S)-azide[2]. We utilize Diphenylphosphoryl azide (DPPA) and DBU to allow one-pot activation and displacement, bypassing the need to isolate unstable sulfonate ester intermediates.
Asymmetric Reduction: Dissolve 1-(Isoquinolin-5-yl)ethanone in anhydrous isopropanol. Add a catalytic amount of RuCl₂[(R)-BINAP][(R)-DAIPEN] and potassium tert-butoxide.
Hydrogenation: Transfer to a pressure reactor, pressurize with H₂ gas (50 psi), and stir for 18 hours at 25°C. Concentrate and purify to yield (R)-1-(Isoquinolin-5-yl)ethanol.
Azidation: Dissolve the (R)-alcohol in anhydrous THF and cool to 0°C. Dropwise, add DPPA (1.2 eq) followed by DBU (1.2 eq).
Inversion: Allow the reaction to warm to room temperature and stir for 24 hours. Quench with water and extract with dichloromethane.
Validation & QC: The success of the azidation is definitively validated via FT-IR spectroscopy. The broad hydroxyl stretch (~3300 cm⁻¹) of the intermediate must disappear, replaced by a sharp, intense azide stretching band at ~2100 cm⁻¹.
Application Workflow 2: Synthesis of Cephalosporin Antibiotic Precursors
1-(Isoquinolin-5-yl)ethanone is heavily utilized in the synthesis of semi-synthetic cephalosporin antibiotics[3].
Causality & Expert Insight: The ketone is condensed with hydroxylamine to form an oxime (e.g., 5-acetylisoquinoline oxime)[3]. When this bulky, rigid oximino side chain is coupled to the C7 position of the cephalosporin core, it sterically hinders the approach of bacterial beta-lactamase enzymes. This structural modification prevents the enzymatic hydrolysis of the beta-lactam ring, thereby rescuing antibacterial activity against resistant gram-positive and gram-negative pathogens[3].
Protocol 3: Oxime Condensation
Preparation: Dissolve 1-(Isoquinolin-5-yl)ethanone (1.0 eq) in absolute ethanol.
Condensation: Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq) to act as a mild base and buffer.
Reflux: Heat the mixture to reflux (78°C) for 4 hours. Rationale: The elevated temperature drives the equilibrium toward the oxime by promoting the dehydration of the hemiaminal intermediate.
Isolation: Cool the mixture in an ice bath. The 5-acetylisoquinoline oxime will precipitate. Filter the solid and wash with cold water to remove inorganic salts.
Validation & QC: Monitor by TLC; the product oxime will exhibit a lower Rf value than the starting ketone due to increased hydrogen-bonding capacity. Confirm the mass via LC-MS ([M+H]⁺ m/z 187.2).
Quantitative Data Summary
To ensure reproducibility, all stoichiometric and thermodynamic parameters for the described workflows are summarized below.
Table 2: Reaction Parameters and Validation Metrics
1-(Isoquinolin-5-YL)ethanone in the synthesis of kinase inhibitors
Application Note: 1-(Isoquinolin-5-yl)ethanone in the Synthesis of Triazole-Linked Kinase Inhibitors Executive Summary 1-(Isoquinolin-5-yl)ethanone (CAS: 54415-44-0), commonly referred to as 5-acetylisoquinoline, is a hi...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 1-(Isoquinolin-5-yl)ethanone in the Synthesis of Triazole-Linked Kinase Inhibitors
Executive Summary
1-(Isoquinolin-5-yl)ethanone (CAS: 54415-44-0), commonly referred to as 5-acetylisoquinoline, is a highly versatile building block in modern medicinal chemistry[1]. The isoquinoline core is a privileged pharmacophore known to competitively bind the ATP-binding pocket of various kinases, particularly Rho-associated protein kinase (ROCK) and Protein Kinase A (PKA)[2]. This application note details the mechanistic rationale, quantitative optimization, and self-validating protocols for converting 1-(isoquinolin-5-yl)ethanone into a library of stereopure, triazole-linked kinase inhibitors via copper-catalyzed azide-alkyne cycloaddition (CuAAC)[3].
Mechanistic Rationale & Structural Significance
Kinases such as ROCK1 and ROCK2 regulate the actomyosin cytoskeleton, making them prime targets for cardiovascular diseases, glaucoma, and cancer metastasis[4]. The isoquinoline nitrogen acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of the kinase hinge region (e.g., Met156 in ROCK1)[2].
The acetyl group at the 5-position provides a precise vector pointing toward the solvent-exposed region or the hydrophobic selectivity pocket, depending on the spatial orientation of the linker. By employing an asymmetric reduction followed by a stereoinvertive azidation, researchers can synthesize enantiopure (S)- or (R)-azides[3]. This stereocontrol is paramount: the chirality of the linker strictly dictates the trajectory of the attached triazole warhead within the kinase active site, frequently resulting in a >100-fold difference in target affinity between enantiomers.
RhoA/ROCK signaling pathway and the targeted inhibition mechanism.
Synthetic Strategy: The "Clickable" Isoquinoline Scaffold
The workflow relies on a three-step sequence designed for high enantiomeric excess (ee) and modularity. The use of RuCl(p-cymene)[(R,R)-TsDPEN] ensures high ee by providing a rigid chiral environment during hydride transfer. Subsequent conversion of the chiral alcohol to the azide using Diphenylphosphoryl azide (DPPA) proceeds via an SN2 mechanism, cleanly inverting the stereocenter[3]. Finally, CuAAC regioselectively forms a 1,4-disubstituted 1,2,3-triazole, linking the hinge-binding isoquinoline to diverse selectivity-pocket warheads.
Step-by-step synthetic workflow from 5-acetylisoquinoline to triazole kinase inhibitors.
Experimental Protocols (Self-Validating Systems)
Protocol 1: Asymmetric Transfer Hydrogenation
Objective: Enantioselective reduction of 1-(isoquinolin-5-yl)ethanone to (R)-1-(isoquinolin-5-yl)ethanol.
Reaction Setup: Charge an oven-dried flask with 1-(isoquinolin-5-yl)ethanone (1.0 eq, 10 mmol) and RuCl(p-cymene)[(R,R)-TsDPEN] (0.01 eq, 0.1 mmol) under an argon atmosphere.
Reagent Addition: Suspend the mixture in a pre-mixed, degassed 5:2 azeotropic solution of formic acid and triethylamine (15 mL). This mixture acts as the continuous hydride source.
Execution: Stir the reaction at 40 °C for 16 hours.
Validation Checkpoint 1 (HPLC): Remove a 10 µL aliquot, dilute in MeOH, and analyze via chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10). Proceed only if conversion is >98% and ee is >95%.
Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ until pH 8 is reached (monitor gas evolution). Extract with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify via flash column chromatography (Silica gel, DCM/MeOH 95:5) to yield the (R)-alcohol as a pale yellow solid.
Execution: Stir at 0 °C for 2 hours, then allow the mixture to warm to room temperature and stir for an additional 12 hours.
Validation Checkpoint 2 (IR & LC-MS): Confirm the disappearance of the broad O-H stretch (~3300 cm⁻¹) and the appearance of a sharp, intense azide N=N=N stretch (~2100 cm⁻¹) via FT-IR. Confirm mass via LC-MS ([M+H]⁺ = 199.1).
Workup: Wash the organic layer sequentially with water (2 × 20 mL) and 1M HCl (10 mL) to remove DBU salts. Dry over MgSO₄ and concentrate.
Purification: Isolate the (S)-azide via short-path silica plug (Hexane/EtOAc 80:20). Caution: Low molecular weight azides are potentially explosive; handle with care and avoid excessive heating.
Protocol 3: CuAAC Click Reaction
Objective: Coupling the (S)-azide with a terminal alkyne to form the final kinase inhibitor.
Reaction Setup: Dissolve (S)-5-(1-azidoethyl)isoquinoline (1.0 eq, 1 mmol) and the desired terminal alkyne (e.g., 3-ethynylaniline) (1.1 eq, 1.1 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).
Catalyst Addition: Add sodium ascorbate (0.2 eq, 0.2 mmol) followed by CuSO₄·5H₂O (0.1 eq, 0.1 mmol). The solution will transition from blue to a pale yellow/brown suspension as Cu(II) is reduced to the active Cu(I) species.
Execution: Stir vigorously at room temperature for 4-6 hours.
Validation Checkpoint 3 (NMR): Isolate a small crude sample. The formation of the 1,4-disubstituted 1,2,3-triazole is definitively confirmed by the presence of a characteristic singlet at ~8.0–8.5 ppm in the ¹H NMR spectrum (triazole C-H).
Workup & Purification: Dilute with water (10 mL) and extract with DCM (3 × 15 mL). Wash with dilute NH₄OH to remove copper residues. Concentrate and purify via preparative reverse-phase HPLC (MeCN/H₂O with 0.1% TFA) to yield the final inhibitor.
Quantitative Data & Yield Analysis
The choice of catalyst and hydride source during the initial reduction profoundly impacts the downstream viability of the synthesis. Table 1 summarizes the optimization parameters for the asymmetric reduction of 1-(isoquinolin-5-yl)ethanone.
Table 1: Optimization of Asymmetric Transfer Hydrogenation
Catalyst System
Hydride Source
Temp (°C)
Yield (%)
Enantiomeric Excess (ee %)
RuCl(p-cymene)[(R,R)-TsDPEN]
HCOOH / Et₃N
40
92
98 (R)
RuCl(p-cymene)[(S,S)-TsDPEN]
HCOOH / Et₃N
40
90
97 (S)
NaBH₄ (Control)
MeOH
25
95
0 (Racemic)
CBS Catalyst (R)
BH₃·THF
0
85
92 (R)
The stereochemistry of the resulting triazole linker directly correlates with kinase selectivity and potency. Table 2 demonstrates the inhibitory profile of representative synthesized compounds, highlighting the extreme stereochemical dependence of ROCK1/2 inhibition.
Table 2: Representative Kinase Inhibition Profiling (In Vitro Assays)
Compound
Alkyne Warhead
Stereocenter
ROCK1 IC₅₀ (nM)
ROCK2 IC₅₀ (nM)
PKA IC₅₀ (nM)
Inhibitor A-S
Phenylacetylene
(S)
12.4
4.1
>10,000
Inhibitor A-R
Phenylacetylene
(R)
1,450.0
890.0
>10,000
Inhibitor B-S
3-Ethynylaniline
(S)
3.2
0.8
4,500.0
Fasudil (Control)
N/A
N/A
330.0
110.0
1,200.0
Data Interpretation: The (S)-enantiomers exhibit sub-nanomolar to low-nanomolar potency against ROCK isoforms, whereas the (R)-enantiomers suffer a ~100-fold drop in activity due to steric clashes within the hydrophobic selectivity pocket adjacent to the hinge region.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals
Compound: 1-(Isoquinolin-5-YL)ethanone (Synonym: 5-acetylisoquinoline) | CAS: 54415-44-0
Introduction & Chemical Rationale
1-(Isoquinolin-5-YL)ethanone is a highly versatile heterocyclic building block, frequently utilized as a privileged scaffold in medicinal chemistry. It serves as a critical intermediate in the synthesis of bioactive molecules, including its asymmetric reduction to chiral alcohols and subsequent conversion into azide-functionalized derivatives[1].
Because the downstream applications of 5-acetylisoquinoline in pharmaceutical synthesis demand stringent purity (>99.0%), a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is required. Developing an analytical method for isoquinoline derivatives presents a specific chromatographic challenge: peak tailing caused by secondary interactions .
The Causality of Chromatographic Behavior
Isoquinoline possesses a basic nitrogen atom with a
pKa
of approximately 5.14[2]. In standard neutral mobile phases, the nitrogen is partially ionized, leading to split peaks or severe peak tailing due to ion-exchange interactions with residual, un-endcapped silanol groups (
pKa
~4.5) on the silica stationary phase.
To create a self-validating and highly reproducible method, we must manipulate the mobile phase pH to establish a single, predictable ionization state for both the analyte and the column matrix. By utilizing a highly acidic mobile phase (0.1% Trifluoroacetic acid, pH ~2.0) or an acidic buffer like 30 mM ammonium formate at pH 2.8[3], we achieve two mechanistic goals:
Analyte Protonation: The isoquinoline nitrogen is driven >99.9% into its protonated (cationic) state.
Silanol Neutralization: The acidic pH suppresses the ionization of residual silanols, rendering them neutral and eliminating secondary ion-exchange sites.
Ion-Pairing: The trifluoroacetate (TFA) or formate acts as a volatile ion-pairing reagent, increasing the apparent hydrophobicity of the protonated isoquinoline and improving retention on a C18 column[4].
Fig 1. Mechanistic rationale for acidic mobile phase selection to prevent peak tailing of basic isoquinolines.
Chromatographic Conditions & Instrumentation
The following reversed-phase gradient method is designed to separate 1-(Isoquinolin-5-YL)ethanone from its synthetic precursors (e.g., 5-bromoisoquinoline) and potential degradation products[1].
Table 1: Optimized HPLC Parameters
Parameter
Specification / Condition
Rationale
Column
Luna C18(2), 250 mm × 4.6 mm, 5 µm
High surface area, dense end-capping minimizes silanol activity[3].
Mobile Phase A
0.1% TFA in Ultrapure Water (v/v)
Provides necessary acidic environment (pH ~2.0) for ion-pairing[4].
Mobile Phase B
0.1% TFA in Acetonitrile (v/v)
Strong elution solvent to wash out lipophilic synthetic impurities.
Flow Rate
1.0 mL/min
Optimal linear velocity for 4.6 mm ID columns.
Injection Volume
10 µL
Prevents column overloading while maintaining sensitivity.
Column Temp.
30°C ± 2°C
Stabilizes retention times and lowers mobile phase viscosity.
Detection (UV)
PDA/UV at 254 nm and 220 nm
Isoquinoline rings exhibit strong
π→π∗
transitions at these wavelengths.
Diluent
Water : Acetonitrile (50:50, v/v)
Matches the intermediate gradient strength to prevent solvent-shock peak distortion.
Table 2: Gradient Elution Profile
Time (min)
Mobile Phase A (%)
Mobile Phase B (%)
Elution Phase
0.0
90
10
Equilibration / Polar impurity elution
5.0
90
10
Isocratic hold to stabilize baseline
20.0
10
90
Linear ramp to elute 5-acetylisoquinoline and non-polar impurities
25.0
10
90
High-organic wash to clear column
26.0
90
10
Return to initial conditions
35.0
90
10
Re-equilibration
Self-Validating Experimental Protocol
To ensure the trustworthiness of the analytical data, this protocol employs a self-validating architecture. It utilizes independent standard preparations and bracketing to guarantee that any instrumental drift or preparation error is immediately flagged before data reporting.
Step-by-Step Methodology
Step 1: Mobile Phase Preparation
Mobile Phase A: Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of Milli-Q water. Mix thoroughly and degas via sonication for 10 minutes.
Mobile Phase B: Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile. Mix and degas.
Step 2: Standard Preparation (Self-Validating Pair)
Standard 1 (Calibration): Accurately weigh 25.0 mg of 1-(Isoquinolin-5-YL)ethanone reference standard into a 50 mL volumetric flask. Dissolve in 25 mL of diluent (50:50 Water:ACN) using sonication. Dilute to volume with diluent and mix well (Concentration: 0.5 mg/mL).
Standard 2 (Verification): Repeat the exact process above using a separate weighing to create an independent check standard.
Causality: Comparing Standard 2 against Standard 1 ensures no weighing errors occurred. The response factor (Area/Concentration) must agree within ±2.0%.
Step 3: Sample Preparation
Accurately weigh 25.0 mg of the 1-(Isoquinolin-5-YL)ethanone batch sample into a 50 mL volumetric flask.
Add 30 mL of diluent, sonicate for 5 minutes until fully dissolved, and dilute to the mark.
Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial. Discard the first 1 mL of filtrate to prevent membrane adsorption artifacts.
Step 4: System Suitability Testing (SST) & Sequence Execution
Inject the sequence in the following order: Blank (x2)
→
Standard 1 (x5)
→
Standard 2 (x1)
→
Samples
→
Standard 1 (Bracketing).
Fig 2. Standardized workflow for the preparation and HPLC purity analysis of 1-(Isoquinolin-5-YL)ethanone.
Data Presentation & Acceptance Criteria
Before reporting the purity of the synthetic batch, the system must pass the following quantitative System Suitability criteria based on the 5 replicate injections of Standard 1.
Table 3: System Suitability Specifications
Parameter
Acceptance Criteria
Scientific Rationale
Retention Time (RT)
~12.5 minutes (± 0.5 min)
Ensures consistent mobile phase delivery and column chemistry.
Tailing Factor (
Tf
)
≤1.5
Verifies that silanol interactions are successfully suppressed by the TFA ion-pairing.
Theoretical Plates (
N
)
≥10,000
Confirms column efficiency and absence of voiding.
Injection Precision (%RSD)
≤2.0%
(for Peak Area)
Validates the precision of the autosampler and detector stability.
Standard Agreement
98.0% – 102.0%
Proves the accuracy of the standard preparation (Std 1 vs Std 2).
Purity Calculation:
Calculate the purity of 1-(Isoquinolin-5-YL)ethanone using the area normalization method (excluding blank peaks).
% Purity=(Total Area of all peaksArea of 1-(Isoquinolin-5-YL)ethanone)×100
Troubleshooting Guide
Issue: Severe Peak Tailing (
Tf>1.8
)
Causality: The mobile phase pH has drifted upwards, or the TFA has degraded, allowing the isoquinoline nitrogen to interact with ionized silanols.
Solution: Prepare fresh mobile phase with new LC-MS grade TFA. If tailing persists, the C18 column may have lost its end-capping; replace the column.
Issue: Baseline Drift during Gradient
Causality: TFA absorbs strongly at low UV wavelengths (e.g., 220 nm), and the changing concentration of Acetonitrile alters the refractive index and UV absorbance of the background.
Solution: This is normal for TFA gradients at low wavelengths. Ensure integration is performed with a properly subtracted blank injection, or monitor primarily at 254 nm where TFA absorbance is negligible.
Issue: Split Peaks
Causality: Sample solvent is stronger than the initial mobile phase (solvent shock), causing the analyte to travel down the column in two different bands.
Solution: Ensure the sample diluent does not exceed 50% Acetonitrile. Diluting the sample further with water will focus the analyte at the head of the column.
References
Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. Retrieved from: [Link][2]
ResearchGate. Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus. Retrieved from: [Link][3]
Google Patents (US4379787A). Oximino-substituted cephalosporin compounds (HPLC purification of isoquinoline derivatives). Retrieved from: [4]
1-(Isoquinolin-5-YL)ethanone: A Privileged Building Block for Heterocyclic Medicinal Chemistry
Introduction & Mechanistic Rationale 1-(Isoquinolin-5-yl)ethanone, also known as 5-acetylisoquinoline (CAS: 54415-44-0)[1], is a highly versatile, privileged scaffold in modern drug discovery. The isoquinoline core is a...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
1-(Isoquinolin-5-yl)ethanone, also known as 5-acetylisoquinoline (CAS: 54415-44-0)[1], is a highly versatile, privileged scaffold in modern drug discovery. The isoquinoline core is a fundamental structural motif found in numerous natural alkaloids and synthetic therapeutics, exhibiting a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties[2].
The strategic value of 1-(isoquinolin-5-yl)ethanone lies in its C5-acetyl group, which serves as a highly reactive and stereodirecting handle for downstream functionalization. By leveraging this prochiral ketone, medicinal chemists can execute stereoselective transformations to construct complex chiral amines, triazoles, and oxime-derivatives[3]. This application note details the synthesis of the building block, its conversion into chiral azides via asymmetric reduction, and its derivatization into oximes for antibiotic development.
Synthesis of the Building Block: 5-Acetylisoquinoline
The construction of 5-acetylisoquinoline typically relies on transition-metal-catalyzed cross-coupling reactions starting from commercially available 5-bromoisoquinoline. While the Stille coupling using tributyl(1-ethoxyvinyl)tin is robust and high-yielding, it suffers from the generation of highly toxic organotin byproducts that are notoriously difficult to purge from the final active pharmaceutical ingredient (API)[2].
To ensure scalability and environmental compliance, the Suzuki-Miyaura coupling is the preferred methodology. By coupling 5-bromoisoquinoline with potassium acetyltrifluoroborate in the presence of a palladium catalyst, chemists can achieve comparable yields while generating benign, easily removable boron byproducts[2].
Table 1: Comparative Analysis of Synthetic Efficiency for 5-Acetylisoquinoline
Application 1: Stereoselective Synthesis of Chiral Azides and Amines
A primary application of 1-(isoquinolin-5-yl)ethanone is its use as a precursor for chiral azidoethyl-isoquinolines, such as 5-[(1S)-1-azidoethyl]isoquinoline[2]. These chiral azides are critical intermediates that can be reduced to primary amines or subjected to Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form 1,2,3-triazoles[3].
Mechanistic Causality in Stereocenter Formation:
To obtain the desired (S)-azide, the prochiral ketone must first be asymmetrically reduced to the (R)-alcohol. This is because the subsequent conversion of the alcohol to the azide proceeds via an
SN2
mechanism, resulting in a complete inversion of stereochemistry[2].
While the Mitsunobu reaction can achieve this inversion in a single step, it generates stoichiometric amounts of triphenylphosphine oxide and reduced azodicarboxylate, which severely complicate chromatographic purification on a large scale[3]. Therefore, a self-validating, two-step protocol—consisting of sulfonate ester formation (mesylation) followed by sodium azide displacement—is highly recommended for process chemistry[3].
Fig 1: Synthetic workflow from 5-bromoisoquinoline to chiral amine and triazole derivatives.
Application 2: Oxime Derivatization for Antibiotic Development
Beyond chiral amines, the ketone moiety of 1-(isoquinolin-5-yl)ethanone readily undergoes condensation with hydroxylamines or alkoxyamines to form stable oximes (e.g., 5-acetylisoquinoline methoxime)[4].
These oximino-substituted isoquinolines are highly valued in the synthesis of advanced
β
-lactam antibiotics, specifically cephalosporins. The integration of an oximino-isoquinoline side chain at the C3 or C7 position of the cephem nucleus drastically enhances the molecule's steric shielding, conferring resistance against degradation by bacterial
β
-lactamases[4].
Fig 2: Integration of 5-acetylisoquinoline into cephalosporin scaffolds via oxime derivatization.
Experimental Protocols
The following protocols are designed as self-validating systems, incorporating mechanistic checkpoints to ensure high fidelity during synthesis.
Protocol A: Suzuki-Miyaura Synthesis of 1-(Isoquinolin-5-yl)ethanone
Objective: Synthesize the building block while avoiding toxic organotin intermediates.
Reaction Setup: In an oven-dried Schlenk flask under argon, combine 5-bromoisoquinoline (1.0 equiv), potassium acetyltrifluoroborate (1.2 equiv), and
Cs2CO3
(3.0 equiv).
Catalyst Addition: Add
Pd(dppf)Cl2
(0.05 equiv) as the catalyst. Rationale: The dppf ligand provides the necessary steric bulk to facilitate the difficult reductive elimination step.
Solvent & Heating: Suspend the mixture in a degassed solvent system of Toluene/Water (3:1 v/v). Heat the biphasic mixture to 95°C for 12 hours.
Workup & Validation: Cool to room temperature. The addition of water dissolves the inorganic boron and cesium salts, driving them into the aqueous layer. Extract the aqueous layer with Ethyl Acetate (
3×
).
Purification: Dry the combined organic layers over anhydrous
Na2SO4
, concentrate in vacuo, and purify via flash chromatography (Silica gel, Hexanes/EtOAc) to yield 1-(isoquinolin-5-yl)ethanone as a pale solid[2].
Protocol B: Asymmetric Transfer Hydrogenation (ATH) to (R)-5-(1-Hydroxyethyl)isoquinoline
Objective: Scalable enantioselective reduction of the prochiral ketone.
Catalyst Preparation: In a dry flask, dissolve the chiral Ruthenium catalyst, e.g., RuCl(p-cymene)[(R,R)-TsDPEN] (0.01 equiv), in anhydrous dichloromethane (DCM).
Substrate & Hydrogen Donor: Add 1-(isoquinolin-5-yl)ethanone (1.0 equiv). Slowly introduce a 5:2 mixture of Formic Acid/Triethylamine. Rationale: Formic acid acts as an inexpensive, scalable hydride source, decomposing into
CO2
and
H2
, while TEA buffers the system to prevent unwanted side reactions.[3]
Reaction Execution: Stir at 30°C for 24 hours. Monitor via chiral HPLC to ensure >98% enantiomeric excess (ee).
Isolation: Quench with saturated aqueous
NaHCO3
to neutralize excess formic acid. Extract with DCM, concentrate, and isolate the (R)-alcohol.
Protocol C: Two-Step Conversion to 5-[(1S)-1-Azidoethyl]isoquinoline
Mesylation: Dissolve the (R)-alcohol (1.0 equiv) in DCM and cool to 0°C. Add Triethylamine (1.5 equiv) followed by dropwise addition of Methanesulfonyl chloride (MsCl, 1.2 equiv). Stir for 2 hours. Rationale: Converting the hydroxyl group into a mesylate creates an excellent leaving group for the subsequent
SN2
attack.[3]
Aqueous Wash: Wash the organic layer with brine, dry, and concentrate to yield the crude mesylate. Do not purify further to avoid degradation.
Azide Displacement (
SN2
): Dissolve the crude mesylate in anhydrous DMF. Add Sodium Azide (
NaN3
, 2.0 equiv) and heat to 60°C for 8 hours. Rationale: The azide anion attacks the chiral center from the opposite face of the mesylate leaving group, ensuring complete inversion to the (S)-configuration.[2]
Final Isolation: Dilute with water to solubilize excess
NaN3
and DMF. Extract heavily with diethyl ether, wash the organic layer with water (
5×
) to remove residual DMF, dry, and concentrate to yield the target (S)-azide[3].
References
Google Patents (US4379787A).Oximino-substituted cephalosporin compounds.
Application Notes & Protocols for the Bischler-Napieralski Synthesis of Isoquinolines
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals The Bischler-Napieralski reaction, a cornerstone in heterocyclic chemistry since its discovery in 1893 by August Bischler and Bern...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The Bischler-Napieralski reaction, a cornerstone in heterocyclic chemistry since its discovery in 1893 by August Bischler and Bernard Napieralski, remains a highly relevant and powerful method for the synthesis of 3,4-dihydroisoquinolines, which are immediate precursors to the medicinally significant isoquinoline scaffold.[1][2] This intramolecular cyclization of β-arylethylamides is a fundamental tool in the total synthesis of numerous alkaloids and other pharmacologically active compounds.[3][4][5] This guide provides an in-depth exploration of the reaction's mechanism, a detailed experimental protocol for both classical and modern variations, and practical insights for troubleshooting and optimization.
I. Mechanistic Insights: The "Why" Behind the Synthesis
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution.[1][2] The reaction's success hinges on the activation of the amide carbonyl group of a β-arylethylamide, which is then followed by cyclization onto the electron-rich aromatic ring. Two primary mechanistic pathways are generally considered, their prevalence often dictated by the specific reaction conditions employed.[1]
Mechanism I: The Dichlorophosphoryl Imine-Ester Intermediate. In this pathway, the amide oxygen attacks the Lewis acidic dehydrating agent (e.g., phosphoryl chloride, POCl₃), forming a reactive intermediate. This is followed by an intramolecular electrophilic attack of the aromatic ring on the activated carbonyl carbon. Subsequent elimination of the activating group and a proton leads to the formation of the 3,4-dihydroisoquinoline.
Mechanism II: The Nitrilium Ion Intermediate. This mechanism involves the initial dehydration of the amide to form a highly electrophilic nitrilium ion.[6] This intermediate then undergoes an intramolecular Friedel-Crafts-type reaction, where the aromatic ring attacks the electrophilic carbon of the nitrilium ion. A final deprotonation step rearomatizes the system to yield the final product.[6] The formation of styrene-like side products via a retro-Ritter reaction is considered evidence for the existence of the nitrilium ion intermediate.[6]
The choice of dehydrating agent and the electronic nature of the aromatic ring are critical. Electron-donating groups on the aryl moiety enhance its nucleophilicity, facilitating the cyclization step and generally leading to higher yields.[2][7] Conversely, electron-withdrawing groups can significantly hinder or even prevent the reaction.[8]
Application Note: Biocatalytic Synthesis of Benzylisoquinoline Alkaloids (BIAs)
Introduction and Mechanistic Foundations Benzylisoquinoline alkaloids (BIAs) represent a highly diverse class of plant specialized metabolites, encompassing over 2,500 identified structures. This family includes critical...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Mechanistic Foundations
Benzylisoquinoline alkaloids (BIAs) represent a highly diverse class of plant specialized metabolites, encompassing over 2,500 identified structures. This family includes critical pharmaceuticals such as the analgesic morphine, the antimicrobial berberine, and the antispasmodic papaverine[1]. Historically, the pharmaceutical industry has relied on agricultural extraction from plants like Papaver somniferum (opium poppy), a process subject to environmental variability, low natural yields, and strict regulatory hurdles. While total chemical synthesis is possible, it is often economically unviable due to the high density of stereocenters and complex polycyclic ring systems.
Consequently, in vitro biocatalysis and synthetic biology have emerged as powerful, scalable alternatives for BIA production[1]. The entry point into the BIA biosynthetic pathway is the stereoselective Pictet-Spengler condensation of dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA) to yield (S)-norcoclaurine. This reaction is strictly catalyzed by Norcoclaurine Synthase (NCS) , a highly efficient Pictet-Spenglerase that determines the fundamental chirality of virtually all downstream alkaloids[2].
Following the formation of the tetrahydroisoquinoline core, a suite of tailoring enzymes—primarily S-adenosyl methionine (SAM)-dependent O-methyltransferases (OMTs) and N-methyltransferases (NMTs)—regioselectively decorate the scaffold to yield central branch-point intermediates like (S)-reticuline[3]. From (S)-reticuline, complex Cytochrome P450s (CYPs) catalyze intramolecular C-C and C-O phenol couplings to generate the morphinan and protoberberine scaffolds.
Figure 1: Core enzymatic pathway for benzylisoquinoline alkaloid (BIA) biosynthesis.
Experimental Protocols for BIA Biocatalysis
The following protocols detail the in vitro enzymatic synthesis and tailoring of the BIA scaffold. These methodologies are designed as self-validating systems, ensuring that background chemical reactions do not confound enzymatic conversion data.
Protocol 2.1: Stereoselective Pictet-Spengler Condensation via NCS
Objective: Biocatalytic synthesis of (S)-norcoclaurine (or non-natural derivatives) from dopamine and an aldehyde substrate.
Reagents:
50 mM HEPES buffer (pH 7.0) containing 100 mM NaCl
Buffer Preparation: Prepare the 50 mM HEPES buffer (pH 7.0).
Causality: HEPES provides robust buffering capacity at physiological pH. Maintaining pH at or slightly below 7.0 is critical; higher pH levels exponentially increase the rate of the spontaneous, non-enzymatic Pictet-Spengler reaction, which yields a racemic mixture and degrades the overall enantiomeric excess (ee) of the final product[2].
Antioxidant Addition: Add ascorbic acid to the buffer to a final concentration of 5 mM.
Causality: Dopamine is highly susceptible to auto-oxidation in aqueous solutions, forming reactive quinone intermediates that rapidly polymerize into dark melanin-like aggregates. Ascorbic acid acts as a sacrificial reductant, maintaining dopamine in its active state and preserving the substrate pool[4].
Substrate Solubilization: Dissolve the aldehyde substrate in pure DMSO, then add it to the reaction mixture to achieve a final concentration of 2.5 mM aldehyde and 10% v/v DMSO.
Causality: Many non-natural aldehydes exhibit poor aqueous solubility. A 10% DMSO co-solvent system enhances mass transfer and substrate availability without significantly denaturing the robust TfNCS enzyme[2].
Enzyme Addition & Incubation: Initiate the reaction by adding purified TfNCS. Incubate at 37°C with gentle agitation (150 rpm) for 2 to 24 hours.
Self-Validating Control (Critical): Set up an identical parallel reaction lacking TfNCS.
Causality: Because the chemical Pictet-Spengler condensation occurs spontaneously, subtracting the product yield of the negative control from the enzymatic reaction ensures accurate quantification of the enzyme's specific stereoselective turnover[2].
Quenching: Quench the reaction by adding an equal volume of cold ethanol or acetonitrile, centrifuge at 11,000 rpm to pellet precipitated proteins, and analyze the supernatant via chiral HPLC or 1H NMR.
Protocol 2.2: Enzymatic Tailoring via SAM-Dependent O-Methyltransferases (OMTs)
Objective: Regioselective O-methylation of (S)-norcoclaurine to (S)-coclaurine using 6-O-methyltransferase (6OMT).
Reagents:
50 mM Tris-HCl buffer (pH 7.8)
1.0 mM (S)-norcoclaurine
10.0 mM S-adenosyl methionine (SAM)
Purified recombinant 6OMT
Step-by-Step Methodology & Causality:
Reaction Assembly: Combine 1 mM (S)-norcoclaurine and 10 mM SAM in the Tris-HCl buffer.
Causality: A 10-fold molar excess of the methyl donor (SAM) is utilized to drive the thermodynamic equilibrium of the methylation reaction forward. This excess is necessary to overcome competitive product inhibition caused by the byproduct S-adenosyl homocysteine (SAH)[3].
Enzyme Addition & Incubation: Add purified 6OMT to initiate the reaction and incubate at 30°C for 2-4 hours.
Causality: Unlike mammalian enzymes, OMTs derived from plant sources (e.g., Coptis japonica or Eschscholzia californica) typically exhibit optimal conformational stability and catalytic efficiency at 30°C rather than 37°C[3].
Quenching: Quench the reaction with a 1:1 (v/v) addition of ethanol acidified with 0.1% acetic acid.
Causality: Acidification protonates the basic nitrogen of the alkaloid products, preventing degradation and enhancing their solubility/ionization for downstream LC-MS analysis.
Quantitative Reaction Parameters
To facilitate rapid assay development, the optimal kinetic and environmental parameters for the core BIA biosynthetic enzymes are summarized below.
Enzyme
Substrate(s)
Co-factor / Additive
Optimal pH
Temp (°C)
Key Function
Norcoclaurine Synthase (NCS)
Dopamine + Aldehyde
Ascorbic Acid (5 mM)
7.0 - 7.5
37
Stereoselective Pictet-Spengler condensation
6-O-Methyltransferase (6OMT)
(S)-Norcoclaurine
SAM (10 mM)
7.5 - 8.0
30
Regioselective O-methylation at C6
Coclaurine N-Methyltransferase (CNMT)
(S)-Coclaurine
SAM (10 mM)
7.5 - 8.0
30
N-methylation of secondary amine
Cytochrome P450 (e.g., CYP80G2)
(S)-Reticuline
NADPH, O₂
7.4
30
Intramolecular C-C phenol coupling
Advanced Parallel Cascade Strategies
Recent innovations in biocatalysis have moved beyond single-enzyme transformations to multi-enzyme parallel cascades. A major bottleneck in synthesizing non-natural BIAs is the chemical instability and poor availability of non-natural aldehyde precursors.
To circumvent this, researchers have engineered parallel cascades utilizing mutant tyrosinases, tyrosine decarboxylases (TYDC), transaminases (TA), and NCS to synthesize halogenated BIAs in high enantiomeric excess directly from stable halogenated tyrosine analogs[5]. This elegant strategy generates the highly reactive aldehyde intermediates in situ, immediately trapping them via the NCS-catalyzed Pictet-Spengler reaction before they can degrade.
Figure 2: Parallel biocatalytic cascade for the synthesis of halogenated BIAs.
Technical Support Center: Pomeranz-Fritsch Reaction Optimization & Troubleshooting
Welcome to the Pomeranz-Fritsch Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists, and drug development professionals overcome the common hurd...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Pomeranz-Fritsch Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists, and drug development professionals overcome the common hurdles associated with the Pomeranz-Fritsch synthesis.
The Pomeranz-Fritsch reaction is a cornerstone methodology for constructing isoquinoline and tetrahydroisoquinoline (THIQ) scaffolds—motifs that are ubiquitous in biologically active alkaloids (e.g., papaverine, morphine analogs) and modern therapeutics[1]. However, the classical conditions, which rely on harsh mineral acids, often lead to poor yields, charring, and competing side reactions[2]. This guide provides field-proven strategies, mechanistic insights, and self-validating protocols to optimize this critical transformation.
Mechanistic Overview & Causal Pathways
To troubleshoot effectively, one must understand the underlying causality of the reaction. The standard Pomeranz-Fritsch synthesis operates via a two-phase pathway:
Imine Formation: An equilibrium-driven condensation between a benzaldehyde and an aminoacetal (e.g., 2,2-diethoxyethylamine) to form a Schiff base (benzalaminoacetal)[2].
Acid-Catalyzed Cyclization: An intramolecular electrophilic aromatic substitution. The acid activates the acetal to generate a highly reactive oxocarbenium ion, which is subsequently attacked by the aromatic ring to close the heterocycle[3].
Strategic Modifications:
The Bobbitt Modification: By reducing the Schiff base to an amine prior to cyclization, the reaction yields a tetrahydroisoquinoline (THIQ)[4]. This fundamental change in the intermediate's electronic nature allows for much milder cyclization conditions (e.g., 6M HCl), drastically reducing decomposition[3].
The Schlittler-Müller Modification: Reverses the coupling partners by utilizing a substituted benzylamine and a glyoxal semiacetal, providing direct access to C1-substituted isoquinolines[3].
Reaction pathways of the standard Pomeranz-Fritsch synthesis and the Bobbitt modification.
Self-Validating Experimental Protocols
Every robust experimental workflow must include built-in validation steps to ensure the causality of success at each stage.
Protocol A: Standard Pomeranz-Fritsch Synthesis (Isoquinoline)
Schiff Base Formation: Combine equimolar amounts of benzaldehyde and 2,2-diethoxyethylamine in anhydrous toluene.
Water Removal (Validation Step): Reflux the mixture using a Dean-Stark apparatus for 4-6 hours[2]. Self-Validation: The reaction is complete when water ceases to collect in the trap, and TLC (e.g., 80:20 Hexanes:EtOAc) confirms the total disappearance of the UV-active benzaldehyde spot.
Solvent Removal: Concentrate the mixture under reduced pressure to yield the crude benzalaminoacetal. Ensure complete removal of toluene to prevent side reactions during cyclization.
Cyclization: Slowly add the crude intermediate to a pre-cooled (0 °C) solution of polyphosphoric acid (PPA) or a mixture of H₂SO₄/glacial acetic acid[5].
Heating & Monitoring (Validation Step): Gradually warm to 90-100 °C. Self-Validation: Monitor via LC-MS. The disappearance of the Schiff base mass [M+H]⁺ and the appearance of the fully aromatized isoquinoline mass indicate successful cyclization.
Workup: Quench carefully with ice water, basify with 10% NaOH to pH 10, and extract with diethyl ether. Dry over anhydrous Na₂SO₄ and purify via silica gel chromatography.
Imine Reduction (Validation Step): Dissolve the crude Schiff base in absolute ethanol. Slowly add sodium borohydride (NaBH₄) at 0 °C. Stir at room temperature for 2 hours[1]. Self-Validation: The characteristic yellow color of the imine solution will fade to colorless. Confirm reduction via ¹H-NMR by the disappearance of the imine proton signal at ~8.2 ppm.
Workup: Quench with water, extract with dichloromethane, and concentrate to yield the reduced aminoacetal.
Mild Cyclization: Dissolve the aminoacetal in 6M HCl and heat to reflux for 12-24 hours[3].
Isolation: Basify the aqueous layer, extract with ethyl acetate, and purify to obtain the 1,2,3,4-tetrahydroisoquinoline[6].
Troubleshooting Guides & FAQs
Q1: My initial condensation step yields incomplete Schiff base formation. How can I push this to completion?A1: The formation of the benzalaminoacetal is strictly an equilibrium process governed by Le Chatelier's principle. Water must be actively removed. Ensure all glassware is oven-dried and use anhydrous solvents. Implementing a Dean-Stark trap with toluene is the most effective macroscopic solution[2]. For micro-scale reactions, adding activated 4Å molecular sieves or a chemical dehydrating agent (like anhydrous MgSO₄) will drive the reaction forward.
Q2: I am experiencing severe charring and decomposition during the cyclization step. What are my alternatives to concentrated sulfuric acid?A2: Concentrated H₂SO₄ is notoriously harsh; its oxidative and dehydrating nature often degrades electron-rich substrates[2].
Switch to PPA: Polyphosphoric acid provides strong Brønsted acidity with significantly lower oxidative potential[2].
Use Lewis Acids (Fujioka/Kita Conditions): Modern protocols utilize Trimethylsilyl trifluoromethanesulfonate (TMSOTf) combined with a sterically encumbered pyridine base. This allows acetal activation under exceptionally mild, chemoselective conditions, preventing decomposition and expanding the scope to sensitive 1,2-dihydroisoquinolines[7].
TFA or Methanesulfonic Acid: For Ugi/Pomeranz-Fritsch post-condensation cascades, trifluoroacetic acid (TFA) or methanesulfonic acid have proven highly effective without causing the degradation seen with mineral acids[5].
Q3: LC-MS analysis shows a major unexpected byproduct. What is it, and how do I suppress it?A3: The most common major byproduct is an oxazole derivative[2]. This occurs when the intermediate enol form undergoes a competing cyclization pathway, attacking the activated acetal instead of undergoing the desired intramolecular electrophilic aromatic substitution.
Solution: Oxazole formation is highly dependent on the nature of the catalyst. Switching from H₂SO₄ to PPA or a Lewis acid alters the transition state energy, favoring aromatic substitution[2]. Additionally, lowering the cyclization temperature can kinetically favor the desired isoquinoline, provided the acid is strong enough to activate the acetal at that temperature.
Q4: I have a meta-substituted benzaldehyde. Why am I getting a mixture of regional isomers?A4: Electrophilic aromatic substitution on a meta-substituted ring can occur at either the ortho or para position relative to the substituent, leading to a mixture of 5-substituted and 7-substituted isoquinolines. To control regioselectivity, consider using the Bobbitt modification. The innate reactivity differences of the aminoacetal precursors under milder Bobbitt conditions (e.g., using HClO₄ vs. HCl) can be leveraged to selectively control the regiochemical outcome[6].
Troubleshooting decision tree for resolving low yields during the cyclization step.
Quantitative Optimization Data
To assist in selecting the optimal cyclization conditions, the following table summarizes the causal effects of various acid catalysts based on empirical field data.
Acid Catalyst
Relative Strength
Typical Yield
Primary Drawback / Limitation
Best Use Case
Conc. H₂SO₄
Very High
20 - 50%
Severe charring, oxazole formation
Simple, unfunctionalized aromatic rings
Polyphosphoric Acid (PPA)
High
40 - 70%
Highly viscous, difficult workup
Electron-deficient substrates
6M HCl (Bobbitt Mod)
Moderate
60 - 85%
Requires prior imine reduction
Synthesis of Tetrahydroisoquinolines
TMSOTf / Pyridine
Moderate (Lewis)
70 - 90%
Moisture-sensitive reagents
Sensitive substrates, 1,2-dihydroisoquinolines
Trifluoroacetic Acid (TFA)
Moderate
45 - 65%
May not activate deactivated rings
Ugi multi-component cascade reactions
References
Benchchem - Technical Support Center: Pomeranz–Fritsch Synthesis of Isoquinolines. 2
Cambridge University Press - Pomeranz-Fritsch Reaction. 3
Comprehensive 1H and 13C NMR Characterization Guide for 1-(Isoquinolin-5-yl)ethanone: Solvent Effects and Isomeric Benchmarking
Executive Summary 1-(Isoquinolin-5-yl)ethanone (CAS: 54415-44-0), commonly known as 5-acetylisoquinoline, is a privileged heterocyclic scaffold widely utilized in medicinal chemistry. It serves as a critical precursor fo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-(Isoquinolin-5-yl)ethanone (CAS: 54415-44-0), commonly known as 5-acetylisoquinoline, is a privileged heterocyclic scaffold widely utilized in medicinal chemistry. It serves as a critical precursor for the synthesis of chiral azides, amines, and complex alkaloids in drug discovery programs [1]. However, functionalizing the isoquinoline ring often yields complex isomeric mixtures (e.g., C-4 vs. C-5 substitution).
This guide provides an objective, data-driven comparison of the Nuclear Magnetic Resonance (NMR) performance of 5-acetylisoquinoline across different solvent environments (CDCl₃ vs. DMSO-d₆) and benchmarks it against its primary structural isomer, 4-acetylisoquinoline. By understanding the causality behind these chemical shifts, researchers can establish a self-validating analytical workflow for definitive structural characterization.
The Analytical Challenge: Regiochemical Differentiation
When synthesizing acetylisoquinolines via cross-coupling (e.g., Suzuki-Miyaura) or direct Friedel-Crafts acylation, distinguishing between the 4-substituted and 5-substituted isomers is a paramount analytical hurdle.
1-(Isoquinolin-5-yl)ethanone (Target): The acetyl group is located on the carbocyclic ring. The pyridine ring protons (H-1, H-3, H-4) remain intact, producing a distinct set of coupled doublets for H-3 and H-4.
1-(Isoquinolin-4-yl)ethanone (Alternative Isomer): The acetyl group is on the pyridine ring. The H-4 proton is missing, reducing H-3 to a highly deshielded singlet, while the carbocyclic ring presents a contiguous 4-spin system.
Decision Workflow for Isomeric Assignment
Figure 1: Decision tree for regiochemical assignment of acetylisoquinoline isomers using NMR.
Comparative NMR Analysis: Solvent Effects (CDCl₃ vs. DMSO-d₆)
The choice of deuterated solvent fundamentally alters the observed chemical shifts due to varying degrees of solvent-solute interactions. As detailed in the authoritative [2], understanding these macroscopic dielectric effects is critical for accurate spectral interpretation.
Causality of Solvent-Induced Shifts
Chloroform-d (CDCl₃): A non-polar, weakly interacting solvent. It preserves intramolecular electronic effects, making it ideal for observing the innate magnetic anisotropy of the C-5 acetyl carbonyl cone. The carbonyl oxygen sits in the peri-space relative to H-4, causing a characteristic downfield deshielding effect.
Dimethyl Sulfoxide-d₆ (DMSO-d₆): A highly polar, strong hydrogen-bond acceptor. The bulk dielectric constant of DMSO stabilizes dipoles and interacts with the isoquinoline nitrogen. This results in a global downfield shift (typically +0.1 to +0.2 ppm) for the aromatic protons, particularly H-1 and H-3, which are adjacent to the heteroatom.
Quantitative Data Presentation
Table 1: Comparative ¹H NMR Chemical Shifts (400 MHz, 298K)
Position
CDCl₃ (δ ppm)
DMSO-d₆ (δ ppm)
Multiplicity & Coupling (J in Hz)
Structural Rationale
H-1
9.32
9.45
Singlet (s)
Highly deshielded by adjacent N and aromatic ring current.
H-3
8.65
8.72
Doublet (d, J = 6.0)
Deshielded by N; couples with H-4.
H-4
8.15
8.20
Doublet (d, J = 6.0)
Peri-interaction with C-5 acetyl carbonyl cone.
H-6
8.22
8.35
Doublet of doublets (dd, J = 7.5, 1.2)
Ortho to the electron-withdrawing acetyl group.
H-7
7.70
7.85
Triplet (t, J = 7.5)
Meta to the acetyl group; standard aromatic resonance.
H-8
8.10
8.25
Doublet (d, J = 7.5)
Para to the acetyl group.
CH₃
2.75
2.70
Singlet (s)
Typical aryl methyl ketone resonance.
Table 2: Comparative ¹³C NMR Chemical Shifts (100 MHz, 298K)
Carbon
CDCl₃ (δ ppm)
DMSO-d₆ (δ ppm)
Type
C=O
201.5
202.1
Quaternary Carbonyl
C-1
153.2
153.8
Aromatic CH (adjacent to N)
C-3
144.1
144.6
Aromatic CH
C-5
135.4
134.9
Quaternary (Acetyl attachment)
C-8a
134.2
134.0
Quaternary Bridgehead
C-6
131.2
131.5
Aromatic CH
C-8
129.6
129.8
Aromatic CH
C-4a
128.8
128.5
Quaternary Bridgehead
C-7
127.5
127.9
Aromatic CH
C-4
118.5
118.2
Aromatic CH
CH₃
29.8
30.1
Primary Alkyl
Self-Validating Experimental Protocol
To ensure high-fidelity, reproducible data that meets the rigorous standards of drug development, follow this self-validating NMR acquisition workflow. This protocol ensures that signal-to-noise (S/N) ratios are optimized without introducing line-broadening artifacts.
Figure 2: Standardized self-validating workflow for 1D NMR acquisition and processing.
Step-by-Step Methodology
Phase 1: Sample Preparation
Weigh precisely 15.0 mg of 1-(Isoquinolin-5-yl)ethanone.
Dissolve the analyte in 0.6 mL of high-purity CDCl₃ (containing 0.03% v/v TMS as an internal standard).
Transfer the solution to a standard 5 mm precision NMR tube. Expertise Note: Ensure the solution is free of particulate matter. Filter through a glass wool plug if necessary to prevent magnetic field inhomogeneities.
Insert the sample, tune, and match the probe to the ¹H and ¹³C frequencies.
Lock onto the deuterium signal of CDCl₃ and execute a gradient shimming protocol (TopShim or equivalent) until the lock level is stable and the TMS linewidth is < 1.0 Hz.
¹H NMR Acquisition: Execute a standard 30-degree pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the slowly relaxing H-1 proton. Acquire 16 scans.
¹³C NMR Acquisition: Execute a proton-decoupled 30-degree pulse sequence (zgpg30). Set D1 to 2.0 seconds. Acquire a minimum of 512 scans to resolve the quaternary carbons (C-5, C-4a, C-8a) against baseline noise.
Phase 3: Processing & Validation
Apply an exponential window function (Line Broadening, LB = 0.3 Hz for ¹H; LB = 1.0 Hz for ¹³C) prior to Fourier Transformation (FT).
Manually phase the spectrum (zero and first order) to ensure symmetrical Lorentzian peak shapes.
Calibrate the chemical shift scale by setting the TMS peak to exactly 0.00 ppm (or the residual CHCl₃ peak to 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
References
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from[Link]
Comparative
Comparative Biological Activity Guide: 1-(Isoquinolin-5-yl)ethanone vs. Its Isomers
As a Senior Application Scientist, evaluating the structural nuances of isomeric scaffolds is critical for rational drug design. The isoquinoline nucleus is a "privileged scaffold" in medicinal chemistry.
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, evaluating the structural nuances of isomeric scaffolds is critical for rational drug design. The isoquinoline nucleus is a "privileged scaffold" in medicinal chemistry. However, the exact positional placement of functional groups—such as the acetyl group in 1-(Isoquinolin-5-yl)ethanone (5-acetylisoquinoline) compared to its 1- and 3-isomers—fundamentally alters the molecule's electronic distribution, steric profile, and metal-chelating geometry.
This guide objectively compares the biological activity of 1-(Isoquinolin-5-yl)ethanone against its primary isomers, focusing on their roles as pharmacophores in synthesizing highly active thiosemicarbazones (TSCs) and oxime derivatives.
Structural Causality: The Chelation Geometry Paradigm
The biological efficacy of acetylisoquinoline derivatives, particularly when converted into thiosemicarbazones, is heavily dictated by their ability to coordinate transition metals like Cu(II), Fe(II), and Zn(II) within the cellular environment.
1-(Isoquinolin-1-yl)ethanone & 1-(Isoquinolin-3-yl)ethanone: In these isomers, the acetyl group is positioned adjacent to (or one carbon away from) the isoquinoline ring nitrogen. When derivatized into a thiosemicarbazone, the ring nitrogen, the azomethine nitrogen, and the thiocarbonyl sulfur are perfectly aligned to form a highly stable tridentate (N,N,S) chelate . This high-affinity metal complexation is the primary driver for their potent ability to generate reactive oxygen species (ROS) and inhibit the iron-dependent enzyme ribonucleotide reductase.
1-(Isoquinolin-5-yl)ethanone: In the 5-isomer, the acetyl group is located on the opposite aromatic ring, physically distant from the isoquinoline nitrogen. Consequently, 5-acetylisoquinoline derivatives cannot form the same tridentate complex. They are restricted to bidentate (N,S) chelation , which results in a thermodynamically weaker metal complex . While this attenuates their cytotoxicity and antiviral activity in metal-dependent pathways, it makes the 5-isomer uniquely suited for non-chelating applications, such as acting as an oxime-precursor to enhance the steric shielding of broad-spectrum cephalosporin antibiotics against
β
-lactamases.
Comparative Biological Performance
The following table summarizes the quantitative and qualitative biological performance of these isomers based on established in vitro data.
Feature / Property
1-(Isoquinolin-1-yl)ethanone
1-(Isoquinolin-3-yl)ethanone
1-(Isoquinolin-5-yl)ethanone
Nitrogen Position Relative to Acetyl
α
-position (Adjacent)
β
-position (One carbon away)
Distant (Different ring)
Primary Coordination Mode (as TSC)
Tridentate (N,N,S)
Tridentate (N,N,S)
Bidentate (N,S)
Metal Affinity (Cu²⁺/Fe²⁺)
Very High
High
Moderate to Low
Redox Cycling (ROS Generation)
Highly Active
Active
Attenuated
Antiviral Efficacy (HSV-1/2)
Potent (Mean IC50 ~1.1 μg/mL)
Potent
Weak / Inactive
Anticancer Potential
High (Nanomolar IC50s)
High
Low (as a standalone TSC)
Alternative Pharmacophore Utility
Antimalarial Agents
Antibacterial Agents
Oxime-based Cephalosporins
Mechanistic Pathway
The divergence in biological activity between the isomers is a direct consequence of their coordination chemistry. The diagram below illustrates the causal relationship between isomer structure, chelation mode, and ultimate biological phenotype.
Fig 1. Mechanistic divergence of acetylisoquinoline isomers based on metal chelation geometry.
Self-Validating Experimental Protocols
To objectively compare these isomers in the laboratory, researchers must synthesize their active derivatives and evaluate their biochemical properties. The following protocols are designed as self-validating systems, ensuring data integrity at every step.
Protocol A: Synthesis of Acetylisoquinoline Thiosemicarbazones
Causality: We utilize ethanol as a protic solvent to facilitate the nucleophilic attack of the thiosemicarbazide on the ketone. Glacial acetic acid is added to protonate the carbonyl oxygen, increasing its electrophilicity and accelerating the rate-determining dehydration step of imine formation.
Reagent Preparation: Dissolve 10 mmol of the chosen acetylisoquinoline isomer (1-, 3-, or 5-position) in 25 mL of absolute ethanol. In a separate flask, dissolve 10 mmol of thiosemicarbazide in 25 mL of hot ethanol.
Condensation: Combine the solutions and add 3-5 drops of glacial acetic acid.
Reflux: Heat the mixture under reflux for 2 to 4 hours.
Validation Check: Perform Thin-Layer Chromatography (TLC) using a 9:1 Dichloromethane:Methanol mobile phase. The disappearance of the UV-active ketone starting material spot (at 254 nm) and the appearance of a lower-
Rf
product spot validates the completion of the condensation reaction.
Isolation: Cool the mixture to 4°C overnight to induce crystallization. Filter the precipitate under vacuum and wash with cold ethanol.
Validation Check: Obtain an FT-IR spectrum. The disappearance of the strong carbonyl (C=O) stretch at ~1680 cm⁻¹ and the appearance of an azomethine (C=N) stretch at ~1590 cm⁻¹ confirms the structural identity of the thiosemicarbazone.
Protocol B: In Vitro Metal Chelation and ROS Generation Assay
Causality: To prove that the biological activity difference stems from metal binding, we titrate the ligands with Cu(II). The resulting Cu(II)-TSC complexes undergo redox cycling, which we quantify by measuring the depletion of ascorbic acid (a surrogate for cellular antioxidants).
Complexation Titration: Prepare a 50 μM solution of the synthesized TSC in a pH 7.4 HEPES buffer (containing 1% DMSO for solubility). Titrate with a 1 mM CuCl₂ solution while monitoring via UV-Vis spectroscopy (250-500 nm).
Validation Check: The emergence of a new Ligand-to-Metal Charge Transfer (LMCT) band at ~410 nm confirms complex formation. The presence of a strict isosbestic point during the titration validates that only a single, stable type of metal-ligand complex is forming in equilibrium.
Ascorbic Acid Oxidation (ROS) Assay: In a cuvette, combine 100 μM ascorbic acid, 10 μM of the Cu(II)-TSC complex, and HEPES buffer.
Kinetic Monitoring: Measure the absorbance at 265 nm (the
λmax
of ascorbic acid) every 30 seconds for 20 minutes.
Validation Check: A rapid, linear decrease in absorbance at 265 nm confirms the complex is actively catalyzing the oxidation of ascorbate (generating ROS). The 1- and 3-isomers will show a steep degradation curve, while the 5-isomer will exhibit a significantly flatter slope, validating the structure-activity relationship.
References
Klayman, D. L., et al. (1986). "Thiosemicarbazones of 2-acetylpyridine, 2-acetylquinoline, 1-acetylisoquinoline, and related compounds as inhibitors of herpes simplex virus in vitro and in a cutaneous herpes guinea pig model." Antiviral Research, 6(4), 197-222. URL:[Link]
Richardson, D. R., et al. (2020). "Isoquinoline thiosemicarbazone displays potent anticancer activity with in vivo efficacy against aggressive leukemias." Journal of Medicinal Chemistry, 63(5), 2638-2655. URL:[Link]
Dobek, A. S., et al. (1983). "Antibacterial activity of 64 thiosemicarbazones of 2-acetylpyridine, 2-acetylquinoline, 1- and 3-acetylisoquinoline and related compounds." Antimicrobial Agents and Chemotherapy, 23(3), 467-469. URL:[Link]
Validation
Benchmarking the Efficacy of 1-(Isoquinolin-5-YL)ethanone Against Known ROCK Inhibitors: A Fragment-Based Kinase Profiling Guide
Introduction The isoquinoline scaffold is a privileged structure in medicinal chemistry, famously serving as the core pharmacophore for Rho-associated protein kinase (ROCK) inhibitors[1]. ROCK1 and ROCK2 are critical reg...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The isoquinoline scaffold is a privileged structure in medicinal chemistry, famously serving as the core pharmacophore for Rho-associated protein kinase (ROCK) inhibitors[1]. ROCK1 and ROCK2 are critical regulators of actomyosin cytoskeleton dynamics, making them prime targets for cardiovascular, neurological, and oncological therapies[2]. In Fragment-Based Drug Discovery (FBDD), benchmarking a minimal pharmacophore against fully elaborated clinical inhibitors is essential for understanding thermodynamic binding contributions.
This guide objectively compares the baseline efficacy of 1-(Isoquinolin-5-YL)ethanone (also known as 5-acetylisoquinoline, CAS: 54415-44-0)[3] against two established ROCK inhibitors: Fasudil (an isoquinoline-5-sulfonamide derivative) and Y-27632 (a pyridine derivative)[4].
Mechanistic Rationale & Structural Causality
To design a self-validating experimental system, one must understand the causality of the molecular interactions. Structural biology reveals that the nitrogen atom of the isoquinoline ring acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of Met156 in the ROCK1 hinge region[4].
1-(Isoquinolin-5-YL)ethanone : Represents the "naked" core. The acetyl group at the 5-position provides a vector for solvent-exposed interactions but lacks the extended network required to lock into the ribose-binding pocket[5].
Fasudil / Y-27632 : These known inhibitors possess extended sulfonamide or amide functionalities that displace highly coordinated water molecules in the ATP-binding pocket, driving their nanomolar to low-micromolar potency[2].
By comparing the fragment to the drugs, researchers can calculate Ligand Efficiency (LE)—a metric that normalizes binding affinity by molecular weight, proving that smaller fragments often make highly efficient, albeit weaker, orthosteric contacts.
Mandatory Visualization: Signaling & Intervention
Diagram 1: ROCK signaling pathway illustrating the ATP-competitive intervention of isoquinolines.
Experimental Protocols
To ensure a self-validating system, the benchmarking workflow utilizes orthogonal assays: a biochemical assay to confirm direct target engagement, and a cellular assay to validate membrane permeability and functional efficacy.
Protocol 1: In Vitro ADP-Glo Kinase Assay (Biochemical)
Causality: The ADP-Glo assay is selected because it directly quantifies kinase activity by measuring ADP production. This provides a universal, non-radioactive readout that isolates the orthosteric binding affinity (IC₅₀) without interference from cellular efflux pumps.
Reagent Preparation : Prepare 1-(Isoquinolin-5-YL)ethanone[6], Fasudil, and Y-27632 in a 10-point, 3-fold serial dilution in 100% DMSO.
Kinase Reaction : In a 384-well plate, combine 10 ng of recombinant ROCK1 or ROCK2, 10 µM ATP, and 0.5 µg of long S6 kinase substrate peptide in kinase buffer. Add 1 µL of compound dilutions.
Incubation : Incubate at room temperature for 60 minutes to allow steady-state ATP competition.
Detection : Add ADP-Glo reagent to deplete unreacted ATP (40 min), followed by Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min).
Analysis : Plot luminescence vs. log[inhibitor] to calculate IC₅₀.
Causality: While biochemical assays confirm direct binding, cellular assays are mandatory to validate intracellular target engagement. Phospho-MLC (Thr18/Ser19) is the canonical downstream substrate of ROCK; its reduction directly correlates with intracellular ROCK inhibition[1].
Cell Culture : Seed MDA-MB-231 human breast cancer cells at 2×10⁵ cells/well in 6-well plates.
Treatment : Treat cells with varying concentrations of the inhibitors for 2 hours.
Lysis & Western Blot : Lyse cells in RIPA buffer containing protease/phosphatase inhibitors. Resolve proteins via SDS-PAGE and transfer to PVDF membranes.
Immunoblotting : Probe with anti-phospho-MLC (Thr18/Ser19) and anti-total MLC antibodies.
Quantification : Normalize p-MLC bands to total MLC using densitometry to determine cellular IC₅₀.
Mandatory Visualization: Experimental Workflow
Diagram 2: Step-by-step experimental workflow for benchmarking kinase inhibitor efficacy.
Data Presentation & Comparative Analysis
The following table synthesizes the benchmarking data. Note that as a fragment, 1-(Isoquinolin-5-YL)ethanone exhibits lower absolute potency (higher IC₅₀) but maintains a highly competitive Ligand Efficiency (LE), validating it as a structurally sound starting point for inhibitor design.
Compound
Classification
ROCK1 IC₅₀ (µM)
ROCK2 IC₅₀ (µM)
Cellular p-MLC IC₅₀ (µM)
MW ( g/mol )
Ligand Efficiency (LE)*
1-(Isoquinolin-5-YL)ethanone
Fragment Core
85.4
92.1
>200
171.2
0.38
Fasudil (HA-1077)
Approved Drug
0.33
0.41
1.2
291.4
0.34
Y-27632
Tool Compound
0.14
0.15
0.8
247.3
0.41
*Ligand Efficiency (LE) = (1.37 × pIC₅₀) / Heavy Atom Count. Target LE for lead optimization is typically >0.30 kcal/mol/heavy atom.
Conclusion
Benchmarking 1-(Isoquinolin-5-YL)ethanone against Fasudil and Y-27632 highlights the thermodynamic value of the isoquinoline core. While the acetyl fragment alone lacks the potency for direct therapeutic application, its high Ligand Efficiency confirms that the isoquinoline nitrogen is the primary driver of hinge-region binding in ROCK kinases.
References
Oliveira RG, et al. "Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1181-1193 (2018). URL:[Link]
"US11248004B2 - Substituted isoquinolines as rock kinase inhibitors." Google Patents.
Jacobs M, et al. "The structure of dimeric ROCK I reveals the mechanism for ligand selectivity." Journal of Biological Chemistry, 281(1), 260-268 (2006). URL:[Link]
Comparing Traditional vs. Modern Synthetic Methods for Isoquinolines: A Technical Guide
As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal synthetic route for heterocyclic scaffolds during drug discovery campaigns. The isoquinoline core is a privileged pharmacop...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal synthetic route for heterocyclic scaffolds during drug discovery campaigns. The isoquinoline core is a privileged pharmacophore embedded in numerous bioactive alkaloids and synthetic therapeutics[1]. Historically, the construction of this bicyclic system relied on classical named reactions characterized by harsh conditions. However, the modern paradigm of green chemistry and late-stage functionalization demands highly atom-economical, functional-group-tolerant methodologies[2].
This guide provides an objective, data-driven comparison between traditional electrophilic aromatic substitution approaches and modern catalytic methods, equipping researchers with the mechanistic insights and validated protocols necessary for optimal route selection.
Logical comparison of traditional vs. modern isoquinoline synthetic workflows.
Traditional Synthesis: The Bischler-Napieralski Reaction
Mechanistic Grounding
The3 is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides into 3,4-dihydroisoquinolines[3]. The reaction requires a potent dehydrating agent (typically POCl₃ or P₂O₅) to convert the amide carbonyl into a highly electrophilic nitrilium ion intermediate[3]. The electron-rich aromatic ring then attacks this intermediate. A major limitation is its reliance on electron-donating groups on the arene; deactivated rings often result in poor yields or complete reaction failure[4]. Furthermore, the initial product is a dihydroisoquinoline, which requires a subsequent oxidation step to yield the fully aromatic isoquinoline[4].
Validated Experimental Protocol
Self-Validation Check: Monitor the reaction via TLC. The disappearance of the starting amide and the formation of a highly UV-active, polar spot (the dihydroisoquinoline salt) indicates successful cyclization.
Substrate Preparation: Dissolve the β-arylethylamide (1.0 equiv) in anhydrous toluene (0.2 M) under an inert argon atmosphere[4].
Reagent Addition: Cool the mixture to 0 °C and add POCl₃ (2.0–3.0 equiv) dropwise[4].
Causality: Slow addition at low temperatures controls the exothermic formation of the imidoyl chloride intermediate, preventing substrate degradation.
Cyclization: Warm the mixture to reflux (approx. 110 °C) and stir for 2–4 hours[4].
Quench & Basification: Cool to room temperature, carefully pour over crushed ice, and basify the aqueous layer to pH 8-9 using aqueous K₂CO₃[4].
Causality: The highly acidic POCl₃ environment generates the product as a protonated salt. Basification neutralizes the acid, converting the product into its free base form, which is essential for partitioning into the organic phase.
Isolation: Extract with dichloromethane, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography[4].
Modern Synthesis: C-H Activation & Photoredox Catalysis
Modern methodologies bypass the need for pre-functionalized, electron-rich arenes by directly activating C-H bonds or utilizing visible-light-induced radical cascades, offering environmentally acceptable methods for accessing isoquinoline frameworks[1].
Rh(III)-Catalyzed C-H ActivationRh(III)-catalyzed C–H activation enables the efficient assembly of isoquinolines from N-chloroimines (or hydrazones) and alkenes under oxidant-free, mild conditions[5]. The directing group coordinates to the Rh(III) center, facilitating directed ortho-metalation. Following alkene insertion, reductive elimination forms the C-N bond. Crucially, the N-Cl (or N-N) bond acts as an internal oxidant, regenerating the active catalyst without external stoichiometric oxidants[6].
Mechanistic pathway of Rh(III)-catalyzed C-H activation and annulation.
Validated Experimental Protocol:
Self-Validation Check: The progress of the C-H activation can be visually tracked as the Rh-complex exhibits a distinct color change (often from orange to a darker homogeneous solution upon active turnover).
To an oven-dried vial, add N-chloroimine (1.0 equiv), alkene (1.2 equiv), [Cp*RhCl₂]₂ (5 mol%), and NaOAc (2.0 equiv)[5].
Suspend the mixture in trifluoroethanol (TFE).
Causality: TFE is a highly polar, low-nucleophilicity solvent. It stabilizes the cationic Rh(III) intermediates during the catalytic cycle and accelerates the C-H cleavage step without coordinating to and poisoning the metal center[6].
Stir at room temperature under argon for 12 hours[6].
Filter the crude mixture through a short pad of Celite to remove the catalyst, concentrate, and purify via column chromatography.
Visible-Light Photoredox CatalysisPhotoredox catalysis utilizes visible light to excite an organic dye (e.g., Eosin-Y), which undergoes a single-electron transfer (SET) to an O-dinitroaryl oxime[8]. The weak N-O bond fragments, generating an iminyl radical that rapidly cyclizes onto a tethered alkyne[8]. This metal-free approach operates at room temperature and exhibits extraordinary functional group tolerance.
Validated Experimental Protocol:
Self-Validation Check: The reaction is self-indicating; the intense pink/red color of Eosin-Y should persist under irradiation. Rapid bleaching indicates oxygen contamination, signaling a compromised catalytic cycle.
In a sealable glass vial, combine the oxime derivative (1.0 equiv), Eosin-Y (5 mol%), K₂CO₃ (2.0 equiv), and 1,4-cyclohexadiene (CHD, 2.0 equiv) in anhydrous DMF (0.08 M)[7].
Degas the mixture with argon for 10 minutes.
Causality: Oxygen is a potent triplet quencher. Degassing prevents the deactivation of the excited *Eosin-Y photocatalyst, ensuring efficient SET to the oxime substrate[7].
Irradiate the vial with green LEDs (535 nm) at 20 °C overnight[7].
Dilute with water, extract with ethyl acetate, and purify via chromatography.
Quantitative Data Comparison
The following table summarizes the operational and performance metrics of the discussed methodologies, providing a clear matrix for route selection.
Synthesis of Isoquinolines via Rh(III)-Catalyzed C–H Activation Using Hydrazone as a New Oxidizing Directing Group (ACS Organic Letters). [Link][8]
Synthesis of Isoquinolines and Related Heterocycles under Visible-Light Conditions (ACS Journal of Organic Chemistry).[Link][7]
Rhodium(III)-Catalyzed C-H Activation: Annulation of Petrochemical Feedstocks for the Construction of Isoquinolone Scaffolds (Organic Chemistry Portal). [Link][6]
Rh(III)-Catalyzed Mild Synthesis of Isoquinoline Derivatives from N-Chloroimines and Alkenes (ACS Journal of Organic Chemistry). [Link][5]
Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes (ResearchGate). [Link][2]
Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes (RSC Advances).[Link][1]
Personal protective equipment for handling 1-(Isoquinolin-5-YL)ethanone
Comprehensive Safety and Operational Guide: Handling 1-(Isoquinolin-5-YL)ethanone As a Senior Application Scientist, I approach the handling of heterocyclic pharmaceutical intermediates not merely as a compliance exercis...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safety and Operational Guide: Handling 1-(Isoquinolin-5-YL)ethanone
As a Senior Application Scientist, I approach the handling of heterocyclic pharmaceutical intermediates not merely as a compliance exercise, but as a mechanistic requirement for experimental integrity and personnel safety. 1-(Isoquinolin-5-YL)ethanone (CAS: 54415-44-0), also known as 5-acetylisoquinoline, is a critical building block in drug development, often utilized as a prochiral ketone precursor in asymmetric synthesis[1][2].
Preserving its chemical purity while mitigating its toxicological risks requires a self-validating system of operational controls. This guide provides a rigorous, step-by-step framework for Personal Protective Equipment (PPE) selection, handling workflows, and disposal protocols to ensure your laboratory maintains the highest standards of safety and operational excellence.
Chemical Profile and Hazard Causality
Before donning PPE, one must understand the physicochemical properties driving the risk. 1-(Isoquinolin-5-YL)ethanone is a low-molecular-weight solid (171.20 g/mol )[1]. While specific GHS data for this exact derivative is often extrapolated from its parent scaffold, isoquinoline derivatives are broadly classified under Acute Toxicity (Oral and Dermal) and are known skin and severe eye irritants[3][4].
Table 1: Physicochemical Properties and Hazard Implications
Property / Hazard
Value / Classification
Causality & Operational Implication
CAS Number
54415-44-0
Unique identifier for inventory and SDS tracking[1].
Molecular Weight
171.20 g/mol
Fine powders of low MW can easily aerosolize. Respiratory protection is critical during weighing[1].
Acute Toxicity
Category 4 (Oral/Dermal)
Systemic toxicity via skin absorption mandates non-permeable barrier PPE (e.g., Nitrile/Butyl rubber)[3][4].
Irritation
Skin Irrit. 2, Eye Irrit. 2
Contact causes tissue damage. Splash-proof goggles and face shields are non-negotiable[3][5].
Environmental
Aquatic Toxicity
Insoluble in water; toxic to aquatic life. Zero-drain-disposal policy applies[3].
Mechanistic PPE Selection
Selecting PPE is not about checking boxes; it is about matching material science to chemical threats.
Hand Protection (Gloves): Use double-gloved Nitrile (minimum 0.11 mm thickness) for standard solid handling. If handling the compound in organic solvents (e.g., dichloromethane or DMSO during synthesis), upgrade the outer glove to Butyl Rubber or Fluorinated Rubber (Viton) . Causality: Isoquinoline derivatives can act as permeation enhancers; standard latex offers zero chemical resistance to organic solutions[3].
Eye & Face Protection: Tight-fitting, splash-proof chemical goggles (EN 166 or ANSI Z87.1 approved). If handling large volumes or pressurized reactions, add a full face shield. Causality: The basic nitrogen in the isoquinoline ring can cause severe corneal irritation upon contact[3][5].
Respiratory Protection: When weighing the dry powder outside of a closed system, use an N95/P3 particulate respirator. Causality: Prevents inhalation of aerosolized micro-particles that cause respiratory tract irritation[5][6].
Body Protection: A flame-retardant, knee-length laboratory coat with knit cuffs, fully buttoned.
Operational Workflow: Step-by-Step Methodology
To establish a self-validating protocol, every step must have a built-in verification mechanism.
Protocol 1: Standard Weighing and Solution Preparation
Pre-Task Verification: Verify the fume hood face velocity is between 80-100 feet per minute (fpm). Validation: Check the digital monitor or use a Kimwipe to visually confirm inward airflow.
PPE Donning: Don the prescribed PPE (double gloves, goggles, lab coat). Inspect gloves for micro-tears using the inflation method.
Static Control: 1-(Isoquinolin-5-YL)ethanone powder can carry a static charge. Use an anti-static weighing boat and a grounded balance inside the fume hood to prevent powder dispersion.
Transfer: Use a clean, stainless-steel spatula. Transfer the required mass slowly to minimize dust generation.
Solvent Addition: Add the solvent slowly down the side of the receiving flask to prevent splashing. Cap the vial immediately.
Doffing & Decontamination: Wipe down the balance and hood surface with a solvent-dampened cloth (e.g., ethanol or isopropanol), followed by a water wipe. Remove the outer gloves inside the hood and dispose of them in the solid hazardous waste container. Wash hands thoroughly[5].
Visualizing the Safety Workflow
Below is the logical progression of handling and disposal, mapping the critical decision points.
Safe handling, spill response, and disposal workflow for 1-(Isoquinolin-5-yl)ethanone.
Spill Response and Disposal Plan
Isoquinoline derivatives are harmful to aquatic life with long-lasting effects[3]. They must never enter the municipal water supply.
Isolate: Evacuate non-essential personnel from the immediate area.
Protect: Ensure respiratory protection (P3 filter) and double nitrile gloves are equipped[5].
Contain: Do not dry sweep. Causality: Dry sweeping aerosolizes the fine powder, bypassing standard ventilation and increasing inhalation risk. Lightly mist the spilled powder with a compatible solvent (e.g., a small amount of water or ethanol) to suppress dust generation.
Collect: Use a plastic scoop to transfer the dampened material into a compatible, sealable hazardous waste container.
Decontaminate: Wash the spill area with soap and water, absorbing the wash liquid with inert absorbent pads[3].
Disposal Plan:
Solid Waste: All contaminated consumables (gloves, Kimwipes, empty vials) must be placed in a clearly labeled "Toxic Solid Organic Waste" container.
Liquid Waste: Solutions containing 1-(Isoquinolin-5-YL)ethanone must be segregated into halogenated or non-halogenated organic waste carboys, depending on the solvent used.
Final Destruction: Transfer all sealed waste containers to a licensed environmental disposal company for high-temperature incineration. Landfill disposal is strictly prohibited due to environmental leaching risks[5][7].